Chloronickel
Description
Properties
CAS No. |
13931-83-4 |
|---|---|
Molecular Formula |
ClNi |
Molecular Weight |
94.14 g/mol |
IUPAC Name |
chloronickel |
InChI |
InChI=1S/ClH.Ni/h1H;/q;+1/p-1 |
InChI Key |
GGVOVPORYPQPCE-UHFFFAOYSA-M |
SMILES |
Cl[Ni] |
Canonical SMILES |
Cl[Ni] |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Critical Role of Hydration in Nickel(II) Chloride
An In-depth Technical Guide to the Crystal Structures of Anhydrous vs. Hydrated Nickel(II) Chloride A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Nickel(II) chloride (NiCl₂) is a cornerstone reagent in chemical synthesis and catalysis. Its utility, however, is profoundly influenced by its hydration state. The transition between the anhydrous yellow-brown solid and its vibrant green hydrated counterparts is not merely a cosmetic change; it signifies a fundamental rearrangement of the crystal lattice and the coordination environment of the nickel(II) ion. For researchers in materials science and drug development, where precise stoichiometry and structural integrity are paramount, understanding these differences is crucial. The presence or absence of water molecules dictates the compound's solubility, reactivity, and magnetic properties. This guide provides an in-depth exploration of the distinct crystal structures of anhydrous and hydrated nickel(II) chloride, offering field-proven insights into their characterization and the causality behind their structural transformations.
Part 1: The Layered Architecture of Anhydrous Nickel(II) Chloride (NiCl₂)
Anhydrous NiCl₂ adopts a cadmium chloride (CdCl₂) type structure, which is characterized by a two-dimensional layered lattice.[1][2] This is a significant departure from the molecular nature of its hydrated forms.
Crystal System and Coordination Environment
The structure belongs to the trigonal crystal system, with the space group R-3m.[2][3] Within this framework, each nickel(II) ion (Ni²⁺) is octahedrally coordinated to six chloride (Cl⁻) ions.[2][4] These [NiCl₆] octahedra are not discrete units; they share edges to form infinite two-dimensional sheets that are stacked along the c-axis.[2] Each chloride ion, in turn, is bonded to three neighboring nickel ions in a distorted T-shaped geometry.[2] The bonding within the NiCl₂ layers has significant ionic character.[1] The layers themselves are held together by weak van der Waals forces, which is a defining characteristic of this structure type.[5]
Data Presentation: Crystallographic Parameters of Anhydrous NiCl₂
| Parameter | Value | Reference |
| Crystal System | Trigonal | [3] |
| Space Group | R-3m (No. 166) | [2][3] |
| Lattice Parameters (Hexagonal) | a = 3.47 Å, c = 17.87 Å | [2] |
| Ni²⁺ Coordination | 6-coordinate, Octahedral | [1][2] |
| Ni-Cl Bond Length | ~2.40 - 2.43 Å | [2][4] |
| Appearance | Yellow-brown crystals | [1] |
Visualization: Anhydrous NiCl₂ Structure
Caption: Octahedral coordination of Ni²⁺ by six Cl⁻ ions in the layered structure.
Part 2: The Impact of Hydration on Crystal Structure
The introduction of water molecules into the nickel chloride lattice dramatically alters its structure, breaking down the layered arrangement in favor of discrete molecular complexes or polymeric chains stabilized by extensive hydrogen bonding. The most common hydrate is nickel(II) chloride hexahydrate.
Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)
This familiar green crystalline solid is the most common form of nickel chloride.[1] Its structure has been extensively studied and reveals the profound influence of water of hydration.
Crystal System and Molecular Structure: NiCl₂·6H₂O crystallizes in the monoclinic system with the space group C2/m.[6][7][8][9] Unlike the infinite layers of the anhydrous form, its structure is composed of discrete molecular units. The core of this unit is the complex cation trans-[NiCl₂(H₂O)₄]⁺.[1] In this complex, the Ni²⁺ ion is octahedrally coordinated by two chloride ions and four water molecules.[1] The remaining two water molecules in the formula are not directly bonded to the nickel ion but exist as water of crystallization, situated between the complex units and linking them through a network of hydrogen bonds.[1][5] This arrangement is isomorphous with cobalt(II) chloride hexahydrate.[1][7]
Intermediate Hydrates: NiCl₂·4H₂O and NiCl₂·2H₂O
Heating the hexahydrate does not directly yield the anhydrous form but leads to the formation of lower hydrates.[1]
-
Nickel(II) Chloride Tetrahydrate (NiCl₂·4H₂O): This is a known intermediate in the dehydration process.[1][10][11]
-
Nickel(II) Chloride Dihydrate (NiCl₂·2H₂O): The yellowish dihydrate forms upon heating the hexahydrate between 66 and 133 °C.[1][12] Its structure is an intermediate between the discrete molecules of the hexahydrate and the layers of the anhydrous salt. It consists of infinite polymeric chains of NiCl₂, where both chloride ions act as bridging ligands. The trans positions in the octahedral coordination sphere around each nickel ion are occupied by water molecules.[1]
Visualization: NiCl₂·6H₂O Coordination Sphere
Caption: Coordinated and crystallization water in NiCl₂·6H₂O.
Part 3: Comparative Analysis and Structural Transformation
The transition from anhydrous to hydrated nickel chloride is a textbook example of how ligand coordination shapes crystal architecture. The water molecule, acting as a ligand, fundamentally alters the solid-state structure.
Summary of Structural Parameters
| Feature | Anhydrous NiCl₂ | NiCl₂·2H₂O | NiCl₂·6H₂O |
| Formula | NiCl₂ | NiCl₂·2H₂O | [NiCl₂(H₂O)₄]·2H₂O |
| Appearance | Yellow-brown solid | Yellowish solid | Green crystals |
| Crystal System | Trigonal | (Intermediate) | Monoclinic |
| Space Group | R-3m | (Polymeric) | C2/m |
| Structure Type | 2D Layered (CdCl₂ type) | 1D Polymeric Chains | 0D Discrete Molecules |
| Ni²⁺ Coordination | Octahedral [NiCl₆] | Octahedral [NiCl₄(H₂O)₂] | Octahedral [NiCl₂(H₂O)₄] |
| Cl⁻ Role | Terminal & Bridging | Bridging | Terminal Ligand |
| H₂O Role | N/A | Coordinated Ligand | Coordinated & Crystallization |
The Dehydration Pathway: A Logic Flow
The conversion between these forms is typically achieved by thermal treatment. However, simply heating the hydrates in air does not cleanly yield the anhydrous dichloride due to the formation of nickel hydroxychloride.[1] The accepted laboratory methods involve heating in a stream of dry hydrogen chloride (HCl) gas or with thionyl chloride (SOCl₂).[1][12]
Caption: Dehydration and re-hydration pathway for Nickel(II) Chloride.
Part 4: Experimental Methodologies for Structural Characterization
The elucidation of these structures relies on a suite of analytical techniques. For any researcher working with nickel chloride, familiarity with these methods is essential for quality control and structural verification.
Protocol 1: Phase Identification using Powder X-ray Diffraction (PXRD)
Causality: PXRD is the workhorse technique for identifying crystalline phases. Each crystalline solid produces a unique diffraction pattern, akin to a fingerprint. This allows for the rapid and unambiguous differentiation between anhydrous NiCl₂, NiCl₂·2H₂O, and NiCl₂·6H₂O, and for the detection of impurities.
Methodology:
-
Sample Preparation: Gently grind a small, representative sample of the nickel chloride powder to ensure random crystal orientation.
-
Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.
-
Data Acquisition: Place the sample in a powder diffractometer. Set the instrument to scan over a relevant 2θ range (e.g., 10-80°) using a common X-ray source (e.g., Cu Kα).
-
Data Analysis: Compare the resulting diffractogram (a plot of intensity vs. 2θ) with reference patterns from crystallographic databases (e.g., the International Centre for Diffraction Data - ICDD). A match confirms the identity and purity of the phase.
Protocol 2: Precise Structure Determination using Single-Crystal X-ray Diffraction (SC-XRD)
Causality: While PXRD identifies the phase, SC-XRD provides the definitive atomic-level structure. By measuring the diffraction pattern from a single, high-quality crystal, one can determine precise atomic positions, bond lengths, and bond angles, leading to the detailed structural models discussed in this guide.[6][8] The data for both anhydrous and hydrated forms were determined using this method.[4][6]
Methodology:
-
Crystal Growth: Grow suitable single crystals of the desired nickel chloride form (e.g., by slow evaporation of an aqueous solution for NiCl₂·6H₂O).[5][7]
-
Crystal Selection: Under a microscope, select a small, well-formed crystal without visible defects.
-
Mounting: Mount the crystal on a goniometer head. For hydrated species, this may need to be done in a protective oil to prevent dehydration.[7]
-
Data Collection: Place the goniometer on the diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Specialized software is used to solve the phase problem and refine a structural model against the experimental data, yielding the final crystal structure.
Conclusion
The crystal structure of nickel(II) chloride is not static but is dynamically dependent on the presence of water. The anhydrous form is a 2D-layered inorganic polymer, while the common hexahydrate is a molecular crystal composed of discrete trans-[NiCl₂(H₂O)₄] complexes and lattice water. This structural dichotomy, driven by the coordination of water molecules, governs the material's physical and chemical behavior. For scientists in synthetic chemistry and drug development, recognizing that "nickel chloride" can refer to vastly different structural entities is the first step toward reproducible and predictable outcomes. The application of routine analytical methods like PXRD is a self-validating system to ensure the correct form of the reagent is being used for its intended purpose.
References
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Mizuno, J. (1961). The Crystal Structure of Nickel Chloride Hexahydrate, NiCl₂·6H₂O. Journal of the Physical Society of Japan, 16(8), 1574-1580.
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JPS Journals. (1961). The Crystal Structure of Nickel Chloride Hexahydrate, NiCl₂·6H₂O. 7
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Kleinberg, R. (1969). Crystal Structure of NiCl₂·6H₂O at Room Temperature and 4.2°K by Neutron Diffraction. The Journal of Chemical Physics, 50(11), 4690-4695.
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Sakhawat Hussain, M. (1983). Structure of bis(1,4-diazacycloheptane)nickel(II) chloride dihydrate. Inorganica Chimica Acta, 69, 227-232.
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Wikipedia contributors. (2024). Nickel(II) chloride. Wikipedia, The Free Encyclopedia.
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Materials Project. (n.d.). mp-27396: NiCl₂ (trigonal, R-3m, 166).
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Zajnullin, O. B., Voloshin, A. E., & Baranov, A. I. (2019). Some Properties of NiCl₂ · 6H₂O Single Crystals. Physics of the Solid State, 61(12), 2415-2419.
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Duggins, D. R., et al. (2023). Crystal Structures of CuCl₂·2H₂O (Eriochalcite) and NiCl₂∙6H₂O (Nickelbischofite) at Low Temperature: Full Refinement of Hydrogen Atoms Using Non-Spherical Atomic Scattering Factors. Crystals, 13(2), 302.
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Caminiti, R., et al. (1980). X-ray diffraction and structure of NiCl₂ aqueous solutions. Faraday Discussions of the Chemical Society, 64, 82-90.
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Semantic Scholar. (n.d.). The Crystal Structure of Nickel Chloride Hexahydrate, NiCl₂·6H₂O.
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Materials Project. (n.d.). mp-27396: NiCl₂ (Trigonal, R-3m, 166) - Robocrystallographer Description.
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J-Stage. (1961). The Crystal Structure of Nickel Chloride Hexahydrate, NiCl₂·6H₂O.
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Asaka, T., et al. (2020). Phase Transitions and Crystal Structures of Ni(II) Complexes Determined with X-ray Powder Diffraction Data. Crystals, 10(2), 126.
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Bette, S. (2016). CRYSTAL STRUCTURE DETERMINATION OF BASIC NICKELCHLORIDE PHASES USING X-RAY POWDER DIFFRACTION DATA. ResearchGate.
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Ferrari, A., Braibanti, A., & Bigliardi, G. (1963). Refinement of the crystal structure of NiCl₂ and of unit-cell parameters of some anhydrous chlorides of divalent metals. Acta Crystallographica, 16(8), 846-847.
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Sigma-Aldrich. (n.d.). Nickel(II) chloride hexahydrate.
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Mei, Y., et al. (2015). Thermodynamic Modeling of Poorly Complexing Metals in Concentrated Electrolyte Solutions: An X-Ray Absorption and UV-Vis Spectroscopic Study of Ni(II) in the NiCl₂-MgCl₂-H₂O System. PLoS ONE, 10(4), e0123873.
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Tokyo Chemical Industry Co., Ltd. (n.d.). Nickel(II) Chloride.
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PubChem. (n.d.). Nickel chloride hydrate.
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ChemicalBook. (n.d.). Nickel(II) chloride dihydrate.
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Liu, W., & Migdisov, A. A. (2011). The stability of aqueous nickel(II) chloride complexes in hydrothermal solutions: Results of UV–Visible spectroscopic experiments. Geochimica et Cosmochimica Acta, 75(15), 4286-4304.
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PubChem. (n.d.). Nickel chloride dihydrate.
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UKEssays. (2017). Understanding The Chemistry Of Nickel.
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PubChem. (n.d.). Nickel chloride tetrahydrate.
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Thermal decomposition of nickel chloride hexahydrate
An In-Depth Technical Guide to the Thermal Decomposition of Nickel Chloride Hexahydrate
Abstract
Nickel (II) chloride hexahydrate (NiCl₂·6H₂O) is a pivotal material in chemical synthesis and electroplating. Its thermal behavior is of critical importance for applications requiring anhydrous conditions or the preparation of nickel-based catalysts and materials. This guide provides a comprehensive analysis of the multi-stage thermal decomposition of NiCl₂·6H₂O, elucidating the sequential dehydration steps, the challenges of concurrent hydrolysis, and the final conversion to nickel oxide. We will explore the mechanistic causality behind the observed transitions and provide a validated experimental protocol for characterization using thermogravimetric analysis (TGA). This document is intended for researchers and professionals who require a deep, functional understanding of this process for material processing, catalyst development, and chemical manufacturing.
Introduction: Properties and Significance of NiCl₂·6H₂O
Nickel (II) chloride is most commonly encountered in its hexahydrate form, NiCl₂·6H₂O, which presents as green, deliquescent monoclinic crystals.[1] This compound is highly soluble in water and ethanol and serves as the most important source of nickel for chemical synthesis.[1][2] Structurally, the hexahydrate consists of trans-[NiCl₂(H₂O)₄] molecular units, with the remaining two water molecules acting as water of crystallization, linking the units together.[3] Its applications are diverse, ranging from its use in electroplating baths to a precursor for nickel catalysts and a Lewis acid in organic synthesis.[2]
Understanding the thermal stability and decomposition pathway of NiCl₂·6H₂O is paramount. Many applications require the anhydrous form (NiCl₂), but its preparation is not as simple as merely heating the hydrate. The process is complicated by competing reactions, particularly hydrolysis, which can lead to the formation of undesirable byproducts. This guide dissects the discrete thermal events, providing clarity on the conditions required to navigate this complex decomposition landscape.
The Multi-Stage Decomposition Pathway: A Mechanistic Overview
The thermal decomposition of nickel chloride hexahydrate is not a single event but a sequence of overlapping processes. The pathway is highly dependent on the experimental conditions, particularly the heating rate and the composition of the surrounding atmosphere (e.g., inert gas vs. reactive air).[4][5] Broadly, the process can be segmented into three major stages: initial dehydration to lower hydrates, formation of the anhydrous salt, and high-temperature decomposition.
Stage 1: Initial Dehydration to Intermediate Hydrates
Upon gentle heating, NiCl₂·6H₂O begins to lose its water of crystallization. The most well-documented and stable intermediate is nickel chloride dihydrate (NiCl₂·2H₂O).[6] This first major dehydration phase typically occurs in the temperature range of 66°C to 133°C.[2][3] During this transition, the material changes color from green to yellowish.[3]
Thermogravimetric studies often reveal that this stage is not a simple, single loss of four water molecules. Instead, it can proceed through multiple overlapping steps, indicating the formation of other, less stable intermediate hydrates, such as a tetrahydrate (NiCl₂·4H₂O).[6][7] The precise nature of these initial steps can be influenced by factors like sample preparation and the atmospheric conditions within the analytical instrument.[4][8]
Causality: The water molecules in NiCl₂·6H₂O are not all bonded with the same energy. The two molecules acting as water of crystallization are held by weaker hydrogen bonds compared to the four water molecules directly coordinated to the nickel (II) ion in the [NiCl₂(H₂O)₄] complex.[3] This difference in bonding energy dictates that the water of crystallization is lost at lower temperatures, followed by the coordinated water molecules.
Stage 2: Formation of Anhydrous Nickel Chloride
Following the formation of the dihydrate, further heating leads to the removal of the remaining two water molecules to yield the yellow, anhydrous form, NiCl₂. This process generally occurs at temperatures above 110°C and can extend up to approximately 350°C.[6][9]
A critical challenge arises during this stage. Simply heating the hydrates in air or even in an inert atmosphere often fails to produce pure anhydrous NiCl₂.[3] This is because at the elevated temperatures required for complete dehydration, the released water vapor can react with the nickel chloride in a process known as hydrolysis or dehydrochlorination.[4][10] This side reaction produces nickel hydroxychloride (Ni(OH)Cl) or nickel oxide (NiO), contaminating the final product.[4][9]
Self-Validating Protocol Insight: To achieve pure anhydrous NiCl₂, the hydrolysis reaction must be suppressed. This is authoritatively accomplished by conducting the dehydration under a stream of dry hydrogen chloride (HCl) gas or by using a chemical dehydrating agent like thionyl chloride (SOCl₂).[3][7] The presence of HCl gas shifts the equilibrium away from the hydrolysis reaction, preserving the integrity of the anhydrous nickel chloride.
Stage 3: High-Temperature Decomposition
Anhydrous nickel chloride itself is stable up to approximately 400°C.[4][5] Beyond this temperature, particularly in the presence of residual water vapor or in an air atmosphere, decomposition accelerates. The material undergoes further dehydrochlorination and oxidation, ultimately converting to nickel oxide (NiO) as the primary solid residue at very high temperatures.[4][9] The decomposition temperature for anhydrous NiCl₂ to NiO in air has been reported to be around 740°C.[9] The overall reaction in an oxidizing atmosphere can be summarized as:
2 NiCl₂(s) + O₂(g) → 2 NiO(s) + 2 Cl₂(g)
In the presence of water vapor, the formation of NiO occurs via hydrolysis, releasing HCl gas.[4]
Quantitative Analysis of Decomposition Events
Thermogravimetric analysis (TGA) provides precise quantitative data on the mass loss associated with each decomposition step. The theoretical mass losses can be calculated from the stoichiometry of the reactions, providing a benchmark for experimental results.
| Decomposition Stage | Reaction | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) (Approx.) | Solid Product |
| Stage 1a (Initial Dehydration) | NiCl₂·6H₂O → NiCl₂·2H₂O + 4 H₂O | 66 - 160 | 30.32% | ~30% | NiCl₂·2H₂O |
| Stage 1b (Final Dehydration) | NiCl₂·2H₂O → NiCl₂ + 2 H₂O | 160 - 350 | 15.16% (from dihydrate) | ~15% | Anhydrous NiCl₂ |
| Overall Dehydration | NiCl₂·6H₂O → NiCl₂ + 6 H₂O | 66 - 350 | 45.48% | ~45.5% | Anhydrous NiCl₂ |
| Stage 2 (Decomposition) | 2 NiCl₂ + O₂ → 2 NiO + 2 Cl₂ | > 400 (significant > 700) | 42.33% (from NiCl₂) | Varies with atmosphere | Nickel Oxide (NiO) |
Note: Temperature ranges and observed mass losses are approximate and can vary based on experimental conditions such as heating rate and atmosphere.[4][6][9]
Experimental Protocol: Characterization by Thermogravimetric Analysis (TGA)
This protocol outlines a self-validating system for analyzing the thermal decomposition of NiCl₂·6H₂O using TGA, a technique that measures the change in mass of a sample as a function of temperature.[11][12]
Rationale and Objectives
The primary objective is to experimentally determine the temperature ranges and corresponding mass losses for each stage of the decomposition. By comparing experimental mass loss to theoretical values, we can validate the identity of the intermediate and final products. Running the experiment under both an inert (Nitrogen) and an oxidizing (Air) atmosphere allows for the deconvolution of dehydration and oxidative decomposition events.
Step-by-Step TGA Protocol
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for both temperature and mass according to manufacturer specifications.[11] A common calibration involves using standard materials with known melting points and Curie points.
-
Select appropriate sample pans (e.g., alumina or platinum) that are inert to the sample and its decomposition products at high temperatures.
-
Tare the sample pan within the instrument to establish a precise baseline.
-
-
Sample Preparation:
-
Weigh approximately 5-10 mg of NiCl₂·6H₂O directly into the tared sample pan. A smaller sample size minimizes thermal and diffusion gradients, leading to better resolution of thermal events.
-
Record the exact initial mass. The deliquescent nature of the salt requires that weighing be done promptly to avoid absorption of atmospheric moisture.
-
-
Setting Experimental Parameters:
-
Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min. This inert atmosphere allows for the study of the dehydration and thermal decomposition without oxidative side reactions.[4]
-
Temperature Program:
-
Equilibrate the furnace at 30°C.
-
Ramp the temperature from 30°C to 900°C at a constant heating rate of 10°C/min. A controlled heating rate is crucial for kinetic analysis and ensures reproducibility.[6]
-
Hold at 900°C for 5 minutes to ensure the final reaction has gone to completion.
-
-
Data Acquisition: Set the instrument to record mass, time, and temperature throughout the experiment.
-
-
Execution and Analysis:
-
Load the sample into the furnace and begin the temperature program.
-
Upon completion, analyze the resulting TGA curve (mass vs. temperature). Identify the onset and end temperatures for each distinct mass loss step.
-
Calculate the percentage mass loss for each step and compare it to the theoretical values in the table above to identify the reactions (e.g., loss of 4 H₂O, loss of 2 H₂O).
-
(Optional but Recommended) Repeat the experiment using dry air as the purge gas to observe the effect of an oxidizing atmosphere on the high-temperature decomposition stage.
-
Visualizing the Process
Diagrams provide a clear, conceptual framework for understanding the complex relationships in the decomposition process and the experimental workflow.
Decomposition Pathway Diagram
Caption: Thermal decomposition pathway of NiCl₂·6H₂O.
TGA Experimental Workflow
Caption: Standard workflow for TGA analysis of NiCl₂·6H₂O.
Conclusion: Key Insights and Applications
The thermal decomposition of nickel chloride hexahydrate is a well-defined, multi-step process that is sensitive to experimental conditions. The key takeaways for researchers are:
-
Stepwise Dehydration: The process proceeds through distinct dehydration steps, forming stable lower hydrates like NiCl₂·2H₂O.
-
Hydrolysis is a Key Challenge: The generation of pure anhydrous NiCl₂ by simple heating is hindered by concurrent hydrolysis. Specialized conditions, such as an HCl atmosphere, are required for high-purity synthesis.
-
Atmosphere Dictates Final Product: In an inert atmosphere, the process is dominated by dehydration, while an oxidizing atmosphere leads to the formation of nickel oxide at high temperatures.
A thorough understanding of these thermal events, validated through robust analytical methods like TGA, is essential for the effective use of nickel chloride in applications ranging from the synthesis of advanced materials and catalysts to its role as a precursor in organic and inorganic chemistry.
References
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Ataman Kimya. (n.d.). NICKEL CHLORIDE. Retrieved from [Link]
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El-Bellihi, A. A., Mohamed, M. A., & El-Wakeel, K. S. (n.d.). Non-isothermal kinetic and thermodynamic study for the dehydration of copper(II) chloride dihydrate and nickel chloride hexahydr. AKJournals. Retrieved from [Link]
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King, M. K., & Mahapatra, M. K. (2022). Thermal Decomposition of Nickel Salt Hydrates. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Nickel(II) chloride. Retrieved from [Link]
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Pandey, S. M., & Singh, N. B. (n.d.). Dehydration of NiCl2·6H2O. ResearchGate. Retrieved from [Link]
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Mishra, S. K., & Kanungo, S. B. (1992). THERMAL DEHYDRATION AND DECOMPOSITION OF NICKEL CHLORIDE HYDRATE (NiCi2.xH20). AKJournals. Retrieved from [Link]
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Mishra, S., & Kanungo, S. (1992). Thermal dehydration and decomposition of nickel chloride hydrate (NiCl2·xH2O). Semantic Scholar. Retrieved from [Link]
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Mishra, S. K., & Kanungo, S. B. (1992). THERMAL DEHYDRATION AND DECOMPOSITION OF NICKEL CHLORIDE HYDRATE (NICL2.XH2O). ORE@IMMT. Retrieved from [Link]
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Chemkits.eu. (n.d.). Nickel(II) chloride hexahydrate, 99.0+%, 7791-20-0. Retrieved from [Link]
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ResearchGate. (n.d.). TG/DSC curves of NiCl2·6H2O. The black curve represents the TG (weight.... Retrieved from [Link]
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van’t Spijker, H., Eleveld, M., & de Jong, A. (2019). Understanding the Hydration Process of Salts: The Impact of a Nucleation Barrier. Crystal Growth & Design, ACS Publications. Retrieved from [Link]
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Harris, J. D., & Rusch, A. W. (2013). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Journal of Chemical Education, ERIC. Retrieved from [Link]
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Extramarks. (n.d.). Nickel Chloride Formula: Properties, Chemical Structure and Uses. Retrieved from [Link]
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Otto Chemie Pvt. Ltd. (n.d.). Nickel chloride, hexahydrate, 99.9%, COA, Certificate of Analysis, 7791-20-0, N 1496. Retrieved from [Link]
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Technical Guide: Synthesis and Application of Nickel Chloride-Derived Nanoparticles
Executive Summary & Strategic Context
In the domain of nanomedicine and drug development, "Nickel Chloride Nanoparticles" represents a critical nomenclature bifurcation. It refers to two distinct material classes, each serving specific research ends:
-
Anhydrous NiCl₂ Nanocrystals (Literal): Synthesized via top-down attrition (ball milling). These are rare in biological applications due to high water solubility but are pivotal in solid-state chemistry and battery research.
-
Nickel (Ni) or Nickel Oxide (NiO) Nanoparticles (Derivative): Synthesized via bottom-up chemical reduction using Nickel Chloride (NiCl₂) as the primary precursor. This is the dominant interpretation in drug development, where Ni-based nanoparticles serve as magnetic vectors for targeted drug delivery, hyperthermia agents, and contrast enhancers.
Editorial Note: Given the "Drug Development" audience specified, this guide prioritizes the Derivative Synthesis (Bottom-Up) of stable Ni/NiO nanocarriers from NiCl₂ precursors, as injecting unencapsulated NiCl₂ nanocrystals into physiological media results in immediate dissolution into toxic Ni²⁺ ions. However, the Direct Synthesis (Top-Down) of NiCl₂ nanocrystals is included for specific solid-state applications.
Thermodynamic & Kinetic Considerations
The synthesis of nickel-based nanomaterials from chloride precursors is governed by the competition between nucleation rate (
-
Precursor Stability: NiCl₂·6H₂O is hygroscopic. In aqueous solution, it forms
. -
Reduction Potential: The standard reduction potential of
is -0.25 V. This requires a strong reducing agent (e.g., Hydrazine, ) and often an alkaline environment to overcome the kinetic barrier. -
Oxidation Sensitivity: Metallic Ni nanoparticles are prone to surface oxidation, forming a NiO shell. In drug development, this core-shell structure (
) is often desirable for stability and biocompatibility.
Methodology A: Chemical Reduction (Bottom-Up)
Target: Metallic Nickel Nanoparticles (Ni NPs) Application: Magnetic Drug Targeting, Hyperthermia.
This protocol utilizes a Water-in-Oil (W/O) Microemulsion technique.[1] The microemulsion acts as a "nanoreactor," constraining particle growth to the size of the water pool inside the reverse micelles.
Reagents & Materials
-
Precursor: Nickel(II) chloride hexahydrate (
) [Sigma-Aldrich, 99.9%] -
Reducing Agent: Hydrazine monohydrate (
) [80%] -
Co-Surfactant: n-Hexanol
-
Alkaline Catalyst: NaOH (1.0 M)
Step-by-Step Protocol
-
Microemulsion Preparation:
-
Dissolve CTAB in n-hexanol under continuous stirring at 40°C until clear.
-
Add aqueous
solution (0.1 M) dropwise to the CTAB/hexanol mixture. -
Checkpoint: The solution must remain optically transparent (indicating stable reverse micelles).
-
Ratio Control: Maintain a water-to-surfactant molar ratio (
) of 10–15 to target 20–30 nm particle size.
-
-
pH Adjustment:
-
Reduction Reaction:
-
Heat the system to 60°C .
-
Add Hydrazine hydrate dropwise (Molar ratio
). -
Observation: Solution changes from green (
) to blue (hydrazine complex) to black (metallic Ni). -
Reaction Time: Stir vigorously for 2 hours.
-
-
Purification (Critical for Biocompatibility):
-
Destabilize the microemulsion by adding excess ethanol.
-
Centrifuge at 10,000 rpm for 15 mins.
-
Wash the pellet 3x with ethanol/water (50:50) to remove residual CTAB (cytotoxic) and hydrazine.
-
Vacuum dry at 40°C.
-
Mechanistic Workflow (DOT Visualization)
Figure 1: Microemulsion synthesis workflow for controlling Ni nanoparticle size distribution.
Methodology B: Top-Down Solid State Synthesis (Literal)
Target: Anhydrous Nickel Chloride Nanoparticles (NiCl₂ NPs) Application: Battery Cathodes, Catalysis (Non-aqueous).
For researchers requiring the salt itself in nano-form, chemical reduction is unsuitable. We employ High-Energy Planetary Ball Milling .[6]
Protocol
-
Loading: Load bulk anhydrous
powder into a hardened stainless steel vial. -
Media: Add stainless steel balls (10mm diameter). Ball-to-powder weight ratio (BPR) = 10:1.[6]
-
Milling:
-
Speed: 250–300 RPM.
-
Duration: 10–20 hours.
-
Atmosphere:[2] Argon (to prevent hydration).
-
-
Outcome: Mechanical attrition reduces crystallite size to ~50–60 nm.
-
Storage: Must be stored in a glovebox; exposure to air causes rapid hydration and agglomeration.
Characterization & Data Analysis
Accurate characterization is the pillar of trustworthiness in nanosynthesis.
Quantitative Comparison of Methods
| Parameter | Microemulsion (Method A) | Ball Milling (Method B) | Green Synthesis (Method C) |
| Primary Product | Metallic Ni / Ni@NiO | NiCl₂ Salt Crystals | Ni / NiO Composite |
| Particle Size | 10 – 40 nm (Tunable) | 50 – 100 nm (Polydisperse) | 20 – 60 nm |
| Morphology | Spherical, Monodisperse | Irregular, Flaky | Spherical / Aggregated |
| Purity | High (Requires washing) | High (Contamination risk from vial) | Low (Organic capping) |
| Drug Dev Utility | High (Carrier) | Low (Toxic/Soluble) | Medium (Biocompatible) |
Key Analytical Techniques
-
XRD (X-Ray Diffraction):
-
Ni NPs: Peaks at
= 44.5°, 51.8°, 76.4° corresponding to (111), (200), (220) planes of Face-Centered Cubic (FCC) nickel. -
NiCl₂ NPs: Distinct rhombohedral crystal structure peaks.
-
-
VSM (Vibrating Sample Magnetometry):
-
Ni NPs < 20 nm often exhibit superparamagnetism (zero coercivity/remanence), a critical feature for drug delivery to prevent agglomeration in blood vessels when the magnetic field is removed.
-
Applications in Drug Development
Magnetic Targeted Delivery
Ni NPs synthesized from NiCl₂ are functionalized (e.g., with PEG or Dextran) to circulate in the blood. An external magnetic field concentrates them at the tumor site.
-
Mechanism: Magnetic force (
) overcomes blood drag force ( ). -
Safety: The Ni core is often coated with Silica (
) or Gold ( ) to prevent Ni²⁺ leaching (toxicity).
Toxicity Modeling (The Role of NiCl₂)
While Ni NPs are the vector, soluble NiCl₂ is often used in research as a control agent to study Hypoxia-Inducible Factor (HIF-1α) activation.
-
Protocol: Cells are challenged with NiCl₂ solution (mimicking dissolved NPs) to assess the toxicity threshold of the nanocarrier degradation.
Toxicity Pathway Visualization
Figure 2: Intracellular degradation pathway of Ni NPs leading to NiCl₂-mediated toxicity.
References
-
Chen, D.H. & Wu, S.H. (2000). Synthesis of Nickel Nanoparticles in Water-in-Oil Microemulsions. Chemistry of Materials, 12(5), 1354–1360. Link
-
Wu, S.H. & Chen, D.H. (2003). Synthesis of high-concentration Cu nanoparticles in aqueous CTAB solutions. Journal of Colloid and Interface Science, 273(1), 165-169. (Protocol adaptation for Ni). Link
-
Khajavi, P. et al. (2016). Synthesis and characterization of Nickel (II) Chloride nanoparticles with the study of their thermal behavior. Journal of Basic and Applied Scientific Research. (Source for Ball Milling Protocol). Link
-
Helen, S.M. & Rani, H.E. (2016). Nickel Nanoparticles Green Synthesis by using Nickel Chloride and Desmodium Gangeticum Leaves.[7] InstaNANO. Link
-
Bano, A. et al. (2016).[8] Nickel oxide nanoparticles as a drug delivery system.[3] Frontiers in Pharmacology. (Drug Delivery Context). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijtrd.com [ijtrd.com]
- 3. Nickel Nanoparticles: Applications and Antimicrobial Role against Methicillin-Resistant Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile One-Pot Synthesis of Nickel Nanoparticles by Hydrothermal Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. sid.ir [sid.ir]
- 7. instanano.com [instanano.com]
- 8. Frontiers | Nickel nanoparticles: a novel platform for cancer-targeted delivery and multimodal therapy [frontiersin.org]
Molar mass and density of NiCl₂ and its hydrates
Technical Guide: Physicochemical Profiling and Synthetic Utility of Nickel(II) Chloride ( )[1]
Executive Summary
Nickel(II) chloride (
This guide provides a rigorous analysis of the molar mass, density, and structural evolution of
Physicochemical Profiling: Anhydrous vs. Hexahydrate
The transition from the hydrated to the anhydrous state involves a dramatic reorganization of the crystal lattice, resulting in a nearly 85% increase in density.[1] This shift is driven by the collapse of the molecular hydration sphere into a polymeric layered lattice.[1]
Comparative Data Table
| Property | Anhydrous Nickel(II) Chloride | Nickel(II) Chloride Hexahydrate |
| Formula | ||
| Molar Mass | 129.59 g/mol | 237.69 g/mol |
| Density | 3.55 g/cm³ | 1.92 g/cm³ |
| Appearance | Yellow-brown / Gold scales | Emerald green crystals |
| Crystal System | Rhombohedral (Trigonal) | Monoclinic |
| Space Group | ||
| Coordination | Octahedral ( | trans-[ |
| Solubility ( | 64 g/100 mL (20°C) | 254 g/100 mL (20°C) |
| Magnetic Prop. | Antiferromagnetic (low T) | Paramagnetic |
Structural Causality
-
Hexahydrate (
): The structure is molecular.[1][2] It consists of discrete neutral units of trans-[ ] where Nickel is octahedrally coordinated by four water molecules and two chloride ligands.[1] Two additional water molecules reside in the lattice void, held only by hydrogen bonding.[1] This "open" structure accounts for the significantly lower density (1.92 g/cm³).[1] -
Anhydrous (
): Upon dehydration, the structure collapses into a Cadmium Chloride ( ) lattice .[1] This is a layered structure where cubic close-packed chloride ions sandwich layers of nickel ions.[1] The high density (3.55 g/cm³) results from the elimination of lattice voids and the formation of infinite edge-sharing octahedral sheets.[1]
Thermodynamic Stability & Hydration Dynamics
Understanding the phase behavior is critical for storage and application.[1]
Visualizing the Phase Transition
The following diagram illustrates the thermal and chemical pathways between hydration states. Note that Pathway B (Chemical Dehydration) is the only route to chemically pure anhydrous material suitable for sensitive catalysis.[1]
Figure 1: Phase transition dynamics of Nickel(II) Chloride.[1] Note the bifurcation at the dihydrate stage; simple thermal dehydration often leads to oxide contamination (hydrolysis).[1]
Pharmaceutical & Synthetic Utility[2][6][7]
In drug development,
-
Suzuki-Miyaura Cross-Coupling: Nickel catalysts (derived from anhydrous
) can activate aryl mesylates and chlorides, which are generally inert to Palladium.[1] This allows for the use of cheaper, more available starting materials in API (Active Pharmaceutical Ingredient) synthesis.[1] -
-
Coupling: Unlike Palladium, Nickel facilitates the coupling of alkyl halides.[1] This is vital for increasing the fraction of carbons in drug candidates, a key metric for improving solubility and "escaping flatland" (moving beyond flat aromatic structures).[1] -
Chemo-selective Reduction:
combined with Sodium Borohydride ( ) generates "Nickel Boride" in situ, a potent hydrogenation catalyst that functions similarly to Raney Nickel but is non-pyrophoric and safer to handle.[1]
Validated Protocol: Preparation of Anhydrous
The Problem: Simply heating
Materials
-
Thionyl Chloride (
) - Warning: Corrosive/Toxic .[1] -
Round-bottom flask, reflux condenser, drying tube (
).[1]
Step-by-Step Workflow
-
Pre-drying (Optional but Recommended): Gently heat the hexahydrate at 80°C in a vacuum oven for 2 hours to remove surface water and convert partially to the dihydrate. This reduces the consumption of thionyl chloride.[1]
-
Reflux Setup: Place the solid in a round-bottom flask and cover with excess
. Attach a reflux condenser topped with a drying tube to prevent atmospheric moisture ingress. -
Reaction: Reflux the mixture. The
reacts with water to form (gas) and (gas), effectively "pumping" water out of the crystal lattice chemically.[1]-
Reaction:
[1]
-
-
Completion: The reaction is complete when gas evolution ceases and the green solid has turned completely yellow/brown.
-
Isolation: Distill off the excess
(or remove under vacuum).[1] -
Storage: Store the resulting yellow powder in a glovebox or desiccator immediately.
Figure 2: The Thionyl Chloride dehydration workflow. This method ensures the removal of water without the formation of interfering oxides.[1]
Safety & Toxicology (E-E-A-T Compliance)
Nickel compounds are strictly regulated in pharmaceutical contexts due to their toxicity profile.[1]
-
Carcinogenicity: Nickel(II) Chloride is classified as a Group 1 Carcinogen (IARC) regarding inhalation risks.[1]
-
Sensitization: It is a potent skin sensitizer ("Nickel itch").[1][4] All handling of the powder must occur in a fume hood or glovebox to prevent inhalation of dust.[1]
-
ICH Q3D Guidelines: In drug development, elemental impurities must be controlled. The Permitted Daily Exposure (PDE) for Nickel is strict (e.g., 20 µ g/day for inhalation).[1] Thorough purification of the final API is required if Nickel is used in the synthesis.[1]
References
-
Lide, D. R. (Ed.).[1] (2009).[1] CRC Handbook of Chemistry and Physics (90th ed.).[1] CRC Press.[1] (Source for Density and Molar Mass data).[1][2][5]
-
Mizuno, J. (1961).[1][6][7] The Crystal Structure of Nickel Chloride Hexahydrate,
.[1][3][8][6][7] Journal of the Physical Society of Japan, 16(8), 1574-1580.[1][6] Link[1] -
Pray, A. P. (1990).[1] Anhydrous Metal Chlorides.[1][6][7][9] Inorganic Syntheses, 28, 321-323. (Source for Thionyl Chloride dehydration protocol). Link[1]
-
Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014).[1] Recent advances in homogeneous nickel catalysis. Nature, 509, 299–309. (Source for Pharmaceutical Applications).[1][2] Link[1]
-
National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition; Nickel Compounds.[1] U.S. Department of Health and Human Services.[1] Link
Sources
- 1. Nickel(II) chloride - Wikipedia [en.wikipedia.org]
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- 3. Page loading... [wap.guidechem.com]
- 4. Nickel Chloride - ESPI Metals [espimetals.com]
- 5. byjus.com [byjus.com]
- 6. journals.jps.jp [journals.jps.jp]
- 7. semanticscholar.org [semanticscholar.org]
- 8. journals.jps.jp [journals.jps.jp]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Dehydration of Nickel Chloride Hexahydrate: A Comprehensive Technical Guide for the Synthesis of Anhydrous Nickel(II) Chloride
This guide provides an in-depth exploration of the methodologies for the dehydration of nickel chloride hexahydrate (NiCl₂·6H₂O) to its anhydrous form (NiCl₂). The synthesis of anhydrous nickel(II) chloride is a critical step for many applications in chemical synthesis, catalysis, and materials science, where the presence of water can be detrimental to reaction outcomes.[1][2] This document will detail the chemical principles, procedural workflows, and safety considerations necessary for the successful preparation of high-purity anhydrous NiCl₂.
Understanding the Challenge: The Nature of Hydrated Nickel Chloride
Nickel(II) chloride is most commonly available as the green crystalline hexahydrate, NiCl₂·6H₂O.[1] In this form, four of the six water molecules are directly coordinated to the nickel ion, forming a trans-[NiCl₂(H₂O)₄] complex, with the remaining two being water of crystallization.[1] This coordination imparts a significant stability to the hydrated form.
A critical point to understand is that simple heating of the hexahydrate in air is ineffective for obtaining pure anhydrous NiCl₂.[1] Thermal treatment in the presence of atmospheric moisture leads to the formation of nickel hydroxychloride and subsequently nickel oxide due to hydrolysis, a reaction that is facilitated at elevated temperatures.[3][4] This underscores the necessity for specific chemical environments to achieve complete and clean dehydration.
Key Physicochemical Properties
A clear understanding of the physical and chemical properties of both the hydrated and anhydrous forms of nickel chloride is essential for handling and for monitoring the success of the dehydration process.
| Property | Nickel Chloride Hexahydrate (NiCl₂·6H₂O) | Anhydrous Nickel Chloride (NiCl₂) |
| Molar Mass | 237.69 g/mol | 129.5994 g/mol |
| Appearance | Green monoclinic crystals | Yellow-brown deliquescent crystals |
| Density | 1.92 g/cm³ | 3.55 g/cm³ |
| Melting Point | 140 °C (decomposes) | 1001 °C |
| Solubility in Water | 254 g/100 mL at 20°C | 64 g/100 mL at 20°C |
Data compiled from multiple sources.[1][5][6]
The distinct color change from green to yellow-brown serves as a primary visual indicator of successful dehydration.[1]
Dehydration Methodologies
Two primary methods have proven to be effective for the preparation of anhydrous nickel chloride from its hexahydrate: reaction with thionyl chloride and heating in a stream of hydrogen chloride gas.
Method A: Dehydration using Thionyl Chloride
This is a widely used and highly effective laboratory-scale method for preparing anhydrous metal halides.[7][8] Thionyl chloride (SOCl₂) acts as a powerful dehydrating and chlorinating agent.
3.1.1 Underlying Principle
Thionyl chloride reacts with the water of hydration to produce gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, driving the equilibrium towards the formation of the anhydrous salt.[1][7]
The overall reaction is as follows: NiCl₂·6H₂O + 6 SOCl₂ → NiCl₂ + 6 SO₂ + 12 HCl[1]
3.1.2 Experimental Workflow Diagram
Caption: Workflow for the dehydration of NiCl₂·6H₂O using thionyl chloride.
3.1.3 Detailed Experimental Protocol
Safety First: Thionyl chloride is a corrosive and toxic chemical that reacts violently with water.[9][10][11][12] All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a condenser, and a drying tube filled with a suitable desiccant (e.g., calcium chloride) to protect the reaction from atmospheric moisture.
-
Reactant Charging: In the round-bottom flask, place the nickel chloride hexahydrate.
-
Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride to the flask. A gentle effervescence of HCl and SO₂ will be observed.
-
Reflux: Heat the mixture to a gentle reflux. The progress of the reaction can be monitored by the color change of the solid from green to yellow-brown. The reflux is typically continued for several hours to ensure complete dehydration.
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure.
-
Washing and Drying: The resulting solid is washed with a dry, non-polar solvent (e.g., hexane) to remove any residual impurities and then dried under vacuum to yield the anhydrous nickel chloride.
Method B: Thermal Dehydration in a Hydrogen Chloride Stream
This method relies on elevated temperatures to drive off the water molecules while using a stream of anhydrous hydrogen chloride (HCl) gas to suppress hydrolysis.
3.2.1 Underlying Principle
Heating the hydrated salt provides the energy for the water molecules to dissociate. The presence of a high concentration of HCl gas shifts the equilibrium of the hydrolysis reaction (NiCl₂ + 2H₂O ⇌ Ni(OH)₂ + 2HCl) to the left, preventing the formation of nickel hydroxide and oxide.[1]
3.2.2 Logical Relationship Diagram
Caption: Prevention of hydrolysis during thermal dehydration by an HCl stream.
3.2.3 Detailed Experimental Protocol
Safety First: Hydrogen chloride is a corrosive and toxic gas. This procedure must be conducted in a well-ventilated fume hood.
-
Apparatus Setup: Place the nickel chloride hexahydrate in a tube furnace equipped with a gas inlet and outlet. The outlet should be connected to a bubbler containing a basic solution (e.g., sodium hydroxide) to neutralize the excess HCl gas.
-
Inert Gas Purge: Initially, purge the system with an inert gas (e.g., nitrogen or argon) to remove atmospheric oxygen and moisture.
-
Introduction of HCl: Start a slow stream of anhydrous HCl gas through the tube.
-
Heating Program: Gradually heat the furnace to a temperature in the range of 200-240°C.[13] Heating above 240°C may lead to a less reactive product.[13] The dehydration process can be monitored by observing the color change of the material and the cessation of water vapor evolution at the outlet.
-
Cooling and Isolation: Once the dehydration is complete, cool the furnace to room temperature while maintaining the HCl gas flow. Once cooled, switch back to an inert gas flow to purge the remaining HCl before safely removing the anhydrous nickel chloride product.
Characterization of Anhydrous Nickel Chloride
To confirm the successful synthesis of anhydrous NiCl₂, the following characterization techniques can be employed:
-
Visual Inspection: A uniform yellow-brown color indicates the absence of the green hexahydrate.
-
Infrared (IR) Spectroscopy: The absence of the broad O-H stretching bands characteristic of water in the IR spectrum is a strong indicator of complete dehydration.
-
X-ray Diffraction (XRD): The XRD pattern of the product should match the known pattern for anhydrous NiCl₂.
-
Thermogravimetric Analysis (TGA): TGA can quantify the amount of residual water by measuring the weight loss upon heating.
Safety and Handling Considerations
-
Nickel Compounds: Nickel compounds are classified as potential carcinogens and should be handled with care.[1][6] Avoid inhalation of dust and skin contact.
-
Thionyl Chloride: As previously mentioned, thionyl chloride is highly corrosive and reacts violently with water.[9][12] It is also toxic if inhaled.[11][12]
-
Hydrogen Chloride Gas: HCl gas is corrosive to the respiratory tract and skin.[14] Ensure adequate ventilation and proper scrubbing of the exhaust gas.
-
Storage of Anhydrous NiCl₂: Anhydrous nickel chloride is deliquescent, meaning it readily absorbs moisture from the air.[1] It must be stored in a tightly sealed container in a desiccator.
Conclusion
The successful dehydration of nickel chloride hexahydrate to its anhydrous form is readily achievable through chemically specific methods that circumvent the issue of hydrolysis. Both the thionyl chloride and the thermal dehydration in an HCl stream methods are effective, with the choice often depending on the scale of the reaction and the available equipment. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can reliably produce high-purity anhydrous nickel(II) chloride for their synthetic needs.
References
-
Wikipedia. Nickel(II) chloride. [Link]
-
Ataman Kimya. NICKEL CHLORIDE. [Link]
-
ResearchGate. Dehydration of NiCl2·6H2O | Request PDF. [Link]
- Google Patents. EP1604954A1 - Process for the production of anhydrous nickel chloride.
- Google Patents. JP4918194B2 - Method for producing anhydrous nickel chloride.
-
Semantic Scholar. Thermal dehydration and decomposition of nickel chloride hydrate (NiCl2·xH2O). [Link]
-
Filo. Thionyl chloride, \mathrm{SOCl}_2, is used to remove water of hydration f... [Link]
-
AKJournals. Non-isothermal kinetic and thermodynamic study for the dehydration of copper(II) chloride dihydrate and nickel chloride hexahydr. [Link]
-
BYJU'S. Nickel Chloride Structural Formula. [Link]
-
AKJournals. THERMAL DEHYDRATION AND DECOMPOSITION OF NICKEL CHLORIDE HYDRATE (NiCi2.xH20). [Link]
-
European Patent Office. Process for the production of anhydrous nickel chloride - EP 1604954 A1. [Link]
-
ORE@IMMT. THERMAL DEHYDRATION AND DECOMPOSITION OF NICKEL CHLORIDE HYDRATE (NICL2.XH2O). [Link]
-
PubChem. Nickel chloride hexahydrate | Cl2Ni.6H2O | CID 24645. [Link]
-
Brainly.com. [FREE] Balance the following equation to show how anhydrous nickel(II) chloride can be obtained from the hydrated. [Link]
-
ResearchGate. Thermal Decomposition of Nickel Salt Hydrates | Request PDF. [Link]
-
PENTA. Thionyl chloride. [Link]
-
Ottokemi. Nickel(II) chloride, anhydrous, 99%. [Link]
-
Sciencemadness Discussion Board. Hydrolysis of nickel chloride - Powered by XMB 1.9.11. [Link]
-
PubChem. Nickel Dichloride | Cl2Ni | CID 24385. [Link]
-
ResearchGate. Thermal decomposition of nickel hydroxide. [Link]
-
PMC. Thermodynamic Modeling of Poorly Complexing Metals in Concentrated Electrolyte Solutions: An X-Ray Absorption and UV-Vis Spectroscopic Study of Ni(II) in the NiCl2-MgCl2-H2O System. [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
DTIC. inorganic sulfur reagent3; i the thionyl haudes. [Link]
-
Frontiers. Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. [Link]
-
Britannica. Nickel chloride hexahydrate | chemical compound. [Link]
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- 14. brainly.com [brainly.com]
The Versatile Lewis Acid: Unlocking the Catalytic Potential of Nickel(II) Chloride in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nickel(II) chloride (NiCl₂), a seemingly simple inorganic salt, has emerged as a powerhouse in organic synthesis, primarily owing to its character as a mild and effective Lewis acid.[1] Its utility spans a remarkable breadth of transformations, from classic carbon-carbon bond-forming reactions to sophisticated cross-coupling protocols that are cornerstones of modern drug discovery and materials science. Unlike stronger, moisture-sensitive Lewis acids like AlCl₃ or TiCl₄, NiCl₂ offers a unique combination of reactivity, affordability, and functional group tolerance, making it an invaluable tool for the synthetic chemist. This guide provides an in-depth exploration of the Lewis acid character of NiCl₂, elucidating the mechanistic principles behind its catalytic activity and offering practical, field-proven insights into its application. We will dissect its role in key reaction classes, provide validated experimental protocols, and present a framework for leveraging its properties to solve complex synthetic challenges.
The Foundation: Understanding the Lewis Acidity of Nickel(II) Chloride
The Lewis acidity of nickel(II) chloride stems from the electronic configuration of the Ni²⁺ ion. As a transition metal, nickel possesses accessible, low-energy vacant d-orbitals. In the Ni(II) state, these orbitals can readily accept electron pairs from Lewis basic substrates, such as the lone pairs on oxygen or nitrogen atoms in organic molecules. This coordination activates the substrate, rendering it more susceptible to nucleophilic attack.
The aqueous solution of NiCl₂ is notably acidic, with a pH of around 4, due to the hydrolysis of the [Ni(H₂O)₆]²⁺ aqua ion, a clear demonstration of its electron-accepting nature.[1] While often used in its hydrated form (NiCl₂·6H₂O), a green crystalline solid, anhydrous NiCl₂ (a yellow-brown solid) is employed for reactions requiring strictly water-free conditions.[1] The choice between the hydrated and anhydrous forms is a critical experimental parameter dictated by the specific reaction's sensitivity to water.
Visualizing Lewis Acid Activation
The fundamental interaction involves the donation of a lone pair from a Lewis base (e.g., a carbonyl oxygen) into a vacant d-orbital of the Ni²⁺ center. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon.
Caption: Workflow and catalytic cycle for a Ni(II)-catalyzed asymmetric aldol reaction.
Representative Experimental Protocol: Asymmetric Aldol Reaction
This protocol is adapted from the direct asymmetric aldol reaction catalyzed by chiral nickel(II) complexes. [2]
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add the chiral ligand (e.g., (R)-Tol-BINAP, 0.022 mmol) and NiCl₂ (0.02 mmol).
-
Solvent Addition: Add anhydrous solvent (e.g., THF, 1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Reactant Addition: To the resulting solution, add the N-acyl thiazinanethione (0.2 mmol), triethylamine (0.4 mmol), and triisopropylsilyl chloride (TIPSCl, 0.4 mmol).
-
Reaction Initiation: Cool the mixture to the specified temperature (e.g., -20 °C) and add the aromatic aldehyde (0.24 mmol) dropwise.
-
Monitoring: Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC).
-
Quenching and Workup: Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography to yield the desired product.
Data Summary: Performance in Aldol Reactions
| Aldehyde (ArCHO) | Yield (%) | dr (anti:syn) | ee (%) |
| Benzaldehyde | 79 | 88:12 | >99 |
| 4-Nitrobenzaldehyde | 95 | 95:5 | 99 |
| 2-Naphthaldehyde | 93 | 95:5 | 99 |
| 4-Chlorobenzaldehyde | 91 | 95:5 | >99 |
| Data synthesized from literature reports on chiral Ni(II) catalyzed aldol reactions. | |||
| [2][3] |
Role in Cross-Coupling Reactions: Beyond a Simple Pre-Catalyst
Nickel(II) chloride is arguably one of the most important pre-catalysts for a vast array of cross-coupling reactions, including Suzuki-Miyaura, Kumada, and Negishi couplings. [4][5]While the catalytically active species is typically a Ni(0) complex, the journey from the stable, air-tolerant Ni(II) salt to the active catalyst is a critical phase where its Lewis acid properties are influential.
The Self-Validating System: The success of a Ni-catalyzed cross-coupling reaction relies on the efficient in-situ reduction of the Ni(II) pre-catalyst to Ni(0). This is often achieved using a stoichiometric metallic reductant (e.g., Zn, Mn) or through the action of an organometallic reagent (e.g., Grignard reagent). [6][7] Mechanistic Insight:
-
Ligand Association: Initially, NiCl₂ (a Lewis acid) coordinates with the chosen phosphine or N-heterocyclic carbene (NHC) ligands (Lewis bases). This step is crucial as the ligand framework dictates the stability, solubility, and reactivity of the subsequent nickel species. [5]2. Reduction: The Ni(II)-ligand complex is reduced to a Ni(0)-ligand complex.
-
Catalytic Cycle Initiation: The Ni(0) species enters the catalytic cycle, typically beginning with oxidative addition to an aryl or vinyl halide. [6][8] The Lewis acidity of the initial Ni(II) center can influence the rate and efficiency of ligand exchange and the subsequent reduction step, thereby impacting the overall catalytic turnover.
Workflow for a Typical NiCl₂-Catalyzed Suzuki-Miyaura Coupling
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling using a NiCl₂(ligand) pre-catalyst.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Mesylate
This protocol is adapted from literature procedures for the cross-coupling of aryl mesylates with arylboronic acids. [5]
-
Reaction Setup: In an inert atmosphere glovebox, charge an oven-dried vial with NiCl₂(dppe) (5.3 mg, 0.01 mmol, 2 mol%), 4-chlorophenylboronic acid (31.3 mg, 0.2 mmol), 4'-cyano-[1,1'-biphenyl]-4-yl methanesulfonate (137.6 mg, 0.5 mmol), and potassium phosphate (K₃PO₄, 212.3 mg, 1.0 mmol).
-
Solvent Addition: Add 1.0 mL of anhydrous dioxane to the vial.
-
Reaction Conditions: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stirring: Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash chromatography on silica gel.
Data Summary: NiCl₂(dppe) Catalyst Performance
| Aryl Electrophile | Arylboronic Acid | Yield (%) |
| 4-Tolyl Mesylate | Phenylboronic Acid | 95 |
| 4-Anisyl Mesylate | Phenylboronic Acid | 92 |
| 4-CF₃-Ph-Chloride | Phenylboronic Acid | 88 |
| 4-Ac-Ph-Bromide | 4-MeO-Ph-B(OH)₂ | 98 |
| Data represents typical yields for NiCl₂(dppe) catalyzed Suzuki-Miyaura couplings. | ||
| [5] |
Further Applications Driven by Lewis Acidity
The utility of NiCl₂ extends to a variety of other important transformations.
-
Friedel-Crafts Reactions: While stronger Lewis acids are traditional, NiCl₂ can catalyze Friedel-Crafts-type reactions under milder conditions, particularly for activated aromatic substrates, offering improved selectivity and avoiding the harsh conditions and waste streams associated with stoichiometric AlCl₃. [4][9][10]* Reductions: In combination with hydride reagents like NaBH₄ or LiAlH₄, NiCl₂ acts as a potent catalyst for the reduction of various functional groups. [1][11]The Lewis acidic nickel center is believed to coordinate to the substrate (e.g., an alkene or nitro group), facilitating hydride delivery from the reducing agent. [1]* Isomerizations: NiCl₂ is an effective catalyst for the regioselective isomerization of dienols, a transformation guided by the coordination of the nickel center to the hydroxyl group and subsequent rearrangement. [1]
Conclusion and Future Outlook
Nickel(II) chloride is far more than an inexpensive metal salt; it is a versatile and powerful Lewis acid catalyst whose full potential is still being realized. Its ability to activate substrates, facilitate C-C bond formation, and serve as a robust pre-catalyst for cross-coupling reactions ensures its continued prominence in both academic and industrial laboratories. For researchers and drug development professionals, a deep understanding of its Lewis acidic character is not merely academic—it is the key to unlocking novel synthetic pathways, optimizing reaction conditions, and designing the next generation of efficient, selective, and sustainable chemical processes. The ongoing development of new chiral ligands and reaction conditions will undoubtedly continue to expand the synthetic toolkit centered around this remarkable catalyst.
References
Sources
- 1. Nickel(II) chloride - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Reactions of nickel(0) with organochlorides, organobromides, and organoiodides: mechanisms and structure/reactivity relationships - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00374G [pubs.rsc.org]
- 9. Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistryjournals.net [chemistryjournals.net]
- 11. Nickel [organic-chemistry.org]
Methodological & Application
Application Note: A Comprehensive Guide to NiCl₂-Mediated Homo-Coupling of Aryl Halides for Biaryl Synthesis
Introduction: The Significance of Biaryl Moieties and the Nickel-Catalyzed Approach
Symmetrically substituted biaryl scaffolds are privileged structural motifs in a vast array of functional molecules, including pharmaceuticals, natural products, and advanced materials. The development of efficient and robust methods for their synthesis is, therefore, a cornerstone of modern organic chemistry. While various transition metals can catalyze the homo-coupling of aryl halides, nickel-based systems offer a compelling combination of high reactivity, cost-effectiveness, and functional group tolerance. This application note provides a detailed exploration of the experimental setup for the nickel(II) chloride-mediated homo-coupling of aryl halides, a powerful transformation for the construction of carbon-carbon bonds. We will delve into the mechanistic underpinnings of this reaction, offer a detailed, field-proven protocol, and present data to guide researchers in applying this methodology.
Mechanistic Insights: The Catalytic Cycle
The NiCl₂-mediated homo-coupling of aryl halides does not proceed with Ni(II) as the active catalytic species. Instead, the reaction necessitates the in-situ reduction of the Ni(II) precatalyst to a catalytically active Ni(0) species.[1] This is typically achieved using a stoichiometric amount of a reducing agent, such as zinc or manganese powder.[1][2][3] The generally accepted catalytic cycle can be broken down into three key steps:
-
Oxidative Addition: The active Ni(0) complex readily undergoes oxidative addition with an aryl halide (Ar-X) to form an arylnickel(II) intermediate, [Ar-Ni(II)-X].[1][4] This step is often the rate-determining step of the reaction.
-
Transmetalation (or a Second Oxidative Addition): The precise mechanism for the formation of the key diarylnickel(II) intermediate can vary. One proposed pathway involves the transmetalation of an aryl group from an organometallic species, which can be formed in situ from the aryl halide and the reducing agent (e.g., Ar-Zn-X).[5] An alternative pathway, particularly in electrochemical contexts, suggests a second oxidative addition of an aryl halide to an arylnickel(I) species, which is formed from the reduction of the initial arylnickel(II) intermediate.[6][7][8]
-
Reductive Elimination: The diarylnickel(II) intermediate, [Ar₂Ni(II)], undergoes reductive elimination to form the desired biaryl (Ar-Ar) product and regenerate the catalytically active Ni(0) species, thus closing the catalytic cycle.[4][9]
The presence of ligands, such as phosphines or bipyridines, is crucial for stabilizing the nickel intermediates and modulating their reactivity and selectivity.[3][5][10]
Caption: The catalytic cycle for NiCl₂-mediated homo-coupling of aryl halides.
Experimental Workflow: A Step-by-Step Guide
The following protocol provides a generalized procedure for the NiCl₂-mediated homo-coupling of aryl halides. It is crucial to note that optimization of reaction conditions, particularly the choice of ligand, solvent, and temperature, may be necessary for specific substrates.
Caption: A generalized experimental workflow for the synthesis of biaryls.
Detailed Protocol
Materials and Reagents:
-
Nickel(II) chloride (anhydrous)
-
Ligand (e.g., triphenylphosphine (PPh₃), 1,2-bis(diphenylphosphino)ethane (dppe), 2,2'-bipyridine (bpy))
-
Reducing agent (e.g., zinc dust, manganese powder)
-
Aryl halide
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), dioxane)
-
Standard laboratory glassware (dried in an oven)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Magnetic stirrer and heating mantle
-
Reagents for workup and purification (e.g., diethyl ether, ethyl acetate, hexanes, silica gel)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add NiCl₂ (5-10 mol%), the desired ligand (10-20 mol%), and the reducing agent (2-3 equivalents).
-
Causality Note: Anhydrous conditions are critical as water can quench the active catalyst and react with the reducing agent. The use of an inert atmosphere prevents the oxidation of the Ni(0) species.
-
-
Solvent and Substrate Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous solvent is then added via syringe, followed by the aryl halide (1.0 equivalent).
-
Causality Note: The order of addition can be important. Adding the solvent and substrate after establishing an inert atmosphere ensures the integrity of the catalytic system.
-
-
Reaction: The reaction mixture is stirred vigorously and heated to the desired temperature (typically between 50-100 °C).[1] The progress of the reaction is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Causality Note: The optimal temperature will depend on the reactivity of the aryl halide and the chosen solvent. Higher temperatures can accelerate the reaction but may also lead to side product formation.
-
-
Workup: Upon completion, the reaction is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and filtered through a pad of celite to remove insoluble inorganic salts. The filtrate is washed sequentially with water and brine.
-
Causality Note: The aqueous workup removes the remaining inorganic byproducts and any water-soluble impurities.
-
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Causality Note: Column chromatography is a standard and effective method for isolating the desired biaryl product from unreacted starting material and any organic byproducts.
-
-
Characterization: The structure and purity of the isolated product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Substrate Scope and Reaction Conditions
The NiCl₂-mediated homo-coupling is applicable to a range of aryl halides. The following table summarizes typical reaction conditions and yields for various substrates.
| Entry | Aryl Halide | Ligand | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | PPh₃ | Zn | DMF | 80 | 12 | 85-95 |
| 2 | 4-Chloroanisole | dppe | Zn | DMF | 100 | 24 | 70-80 |
| 3 | 1-Bromonaphthalene | bpy | Mn | THF | 65 | 10 | 80-90 |
| 4 | 2-Chloropyridine | PPh₃ | Zn | Dioxane | 90 | 18 | 65-75 |
| 5 | 4-Iodobenzonitrile | dppe | Zn | DMF | 70 | 8 | 90-98 |
Note: Yields are approximate and can vary based on the specific reaction scale and purity of reagents.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. Consistent results are achieved by adhering to the following principles:
-
Purity of Reagents: The use of anhydrous NiCl₂ and dry, degassed solvents is paramount for reproducibility.
-
Inert Atmosphere: Rigorous exclusion of air and moisture is essential for maintaining the activity of the nickel catalyst.
-
Reaction Monitoring: Careful monitoring of the reaction progress allows for consistent determination of the reaction endpoint and prevents the formation of degradation products from prolonged heating.
-
Proper Purification: Chromatographic purification ensures the isolation of the biaryl product in high purity, which can be verified by spectroscopic analysis.
Conclusion
The NiCl₂-mediated homo-coupling of aryl halides is a versatile and reliable method for the synthesis of symmetrical biaryls. By understanding the underlying mechanism and adhering to the detailed experimental protocol, researchers can effectively apply this transformation in their synthetic endeavors. The use of an inexpensive and abundant metal like nickel, combined with the operational simplicity of the reaction, makes it an attractive alternative to other transition metal-catalyzed coupling reactions.
References
- Mechanistic Studies of Ni-Catalyzed Electrochemical Homo-Coupling Reactions of Aryl Halides. (2023). Faraday Discussions, 247(0), 136-146.
- Mechanistic Studies of Ni-Catalyzed Electrochemical Homo-Coupling Reactions of Aryl Halides - PMC. (2023).
- Mechanistic studies of Ni-catalyzed electrochemical homo-coupling reactions of aryl halides. (2023). Royal Society of Chemistry.
- Ni/Co-Catalyzed Homo-Coupling of Alkyl Tosyl
- Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (2025).
- Homocoupling of Aryl Halides Using Nickel(II) Complex and Zinc in the Presence of Et₄NI. An Efficient Method for the Synthesis of Biaryls and Bipyridines. (2000).
- Coupling reaction of Aryl Halides Promoted by NiCl₂/PPh₃/Sm. (2004).
- Nickel- and Palladium-Catalyzed Homocoupling of Aryl Triflates. Scope, Limitation, and Mechanistic Aspects. (1998). The Journal of Organic Chemistry.
- ChemInform Abstract: Homocoupling of Aryl Halides Promoted by an NiCl₂/bpy/Mg System in DMF. (2010).
- Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. (2012).
- NiCl₂(dppe)-Catalyzed Cross-Coupling of Aryl Mesylates, Arenesulfonates, and Halides with Arylboronic Acids. (2004).
- Developing selective cross coupling methodology using nickel c
- Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules. (2023).
Sources
- 1. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 2. Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. figshare.mq.edu.au [figshare.mq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Mechanistic Studies of Ni-Catalyzed Electrochemical Homo-Coupling Reactions of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic studies of Ni-catalyzed electrochemical homo-coupling reactions of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol Guide: Nickel Chloride in the Synthesis of Advanced Metal-Organic Frameworks
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of nickel(II) chloride in the synthesis of nickel-based metal-organic frameworks (Ni-MOFs). This document emphasizes the scientific principles behind experimental choices, ensuring both reproducibility and a deeper understanding of the material synthesis process.
Introduction: The Pivotal Role of Nickel Chloride in Ni-MOF Synthesis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Among the diverse range of MOFs, those based on nickel have garnered significant attention due to their unique electronic, magnetic, and catalytic properties.[2] These characteristics make Ni-MOFs highly promising candidates for applications in gas storage and separation, catalysis, and importantly, in the biomedical field for drug delivery.[3][4][5]
The choice of the metal precursor is a critical parameter that dictates the final structure, purity, and properties of the resulting MOF.[6] Nickel(II) chloride (NiCl₂), as a readily available and highly soluble salt, serves as an excellent source of Ni²⁺ ions for the synthesis of a variety of Ni-MOFs. The presence of the chloride counter-ion can also play a significant, though sometimes subtle, role in the nucleation and growth kinetics of the MOF crystals.[7][8] This guide will delve into the practical aspects of using nickel chloride in MOF synthesis, providing both the "how" and the "why" to empower researchers in their experimental design.
The Influence of the Chloride Anion: A Deeper Dive into Synthesis Dynamics
While the primary role of nickel chloride is to provide the nickel nodes for the MOF structure, the chloride anion (Cl⁻) is not always a passive spectator in the synthesis process. The coordination chemistry of the metal salt, including the nature of its counter-ion, can influence several aspects of MOF formation:
-
Nucleation and Crystal Growth: The chloride ion can act as a modulator, competing with the organic linker for coordination to the nickel center. This can influence the rate of nucleation and the subsequent growth of the MOF crystals, affecting their size and morphology.[1][9] In some instances, chloride ions can become incorporated into the final MOF structure, balancing charge or occupying pore spaces.[10]
-
Phase Purity: The choice of metal salt can impact the formation of different crystalline phases or the presence of impurities. For instance, the use of nickel chloride under specific conditions has been shown to lead to the formation of pure-phase Ni-MOFs without the unwanted formation of nickel oxides.[11]
-
Structural Stability: Counterions can play a crucial role in stabilizing the overall framework of the MOF, particularly in redox-active frameworks.[7] They can influence the final topology and symmetry of the crystal structure.
Understanding these effects is paramount for the rational design and synthesis of Ni-MOFs with desired properties. The protocols provided in this guide have been developed to account for these factors, leading to reproducible and high-quality materials.
Synthesis Protocols
This section provides detailed, step-by-step protocols for the synthesis of two distinct Ni-MOFs using nickel chloride as the metal precursor.
Protocol 1: Hydrothermal Synthesis of a Nickel-based MOF with H₂bdt Ligand
This protocol describes the synthesis of a nano-crystalline Ni-MOF with a rod-like structure, suitable for applications in energy storage and catalysis.[11]
Materials and Reagents:
| Reagent | Formula | Purity | Supplier |
| Nickel(II) chloride hexahydrate | NiCl₂·6H₂O | ≥98% | Sigma-Aldrich |
| 1,4-bis(1H-tetrazol-5-yl)benzene | H₂bdt | Custom synthesized or commercial | |
| Tetrabutylammonium hydroxide solution | (C₄H₉)₄NOH | 40% in H₂O | Sigma-Aldrich |
| Deionized water | H₂O |
Equipment:
-
125 mL Teflon-lined stainless-steel autoclave
-
Magnetic stirrer with heating plate
-
Drying oven
-
Centrifuge
-
Analytical balance
Procedure:
-
Ligand Solution Preparation: In a suitable beaker, dissolve 0.500 g (2.33 mmol) of H₂bdt ligand in 102 mL of deionized water.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve 0.555 g (2.33 mmol) of NiCl₂·6H₂O in the ligand solution.
-
Additive Introduction: To the combined solution, add 2 mL of Tetrabutylammonium hydroxide solution.
-
Hydrothermal Reaction: Transfer the resulting mixture into a 125 mL Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.
-
Heating: Place the autoclave in a preheated oven at 150 °C for 48 hours. For improved homogeneity, magnetic stirring can be employed during the initial mixing stage before placing it in the furnace.[11]
-
Cooling and Collection: After 48 hours, turn off the oven and allow the autoclave to cool down to room temperature naturally.
-
Washing: Collect the solid product by centrifugation. Wash the product thoroughly with deionized water and then with ethanol to remove any unreacted precursors and solvent molecules.
-
Drying: Dry the final product in a vacuum oven at 60 °C overnight.
Expected Outcome: A homogeneous, rod-like nano-crystalline Ni-MOF powder. The crystal size and morphology can be influenced by the reaction temperature.[11]
Protocol 2: Solvothermal Synthesis of Ni-MOF-74 (CPO-27-Ni)
Ni-MOF-74, also known as CPO-27-Ni, is a well-studied MOF with open metal sites, making it highly attractive for gas storage, separation, and catalysis.[12] This protocol provides a general method for its synthesis using nickel chloride.
Materials and Reagents:
| Reagent | Formula | Purity | Supplier |
| Nickel(II) chloride hexahydrate | NiCl₂·6H₂O | ≥98% | Sigma-Aldrich |
| 2,5-dihydroxyterephthalic acid | H₄DOBDC | ≥98% | TCI Chemicals |
| N,N-Dimethylformamide | DMF | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethanol | C₂H₅OH | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Methanol | CH₃OH | Anhydrous, ≥99.8% | Sigma-Aldrich |
Equipment:
-
Schlenk flask or similar reaction vessel
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Vacuum oven
Procedure:
-
Reagent Dissolution: In a Schlenk flask, dissolve 2,5-dihydroxyterephthalic acid in a suitable volume of DMF.
-
Metal Salt Addition: In a separate vial, dissolve NiCl₂·6H₂O in DMF. Add this solution dropwise to the ligand solution while stirring continuously. The molar ratio of NiCl₂ to H₄DOBDC should be carefully controlled, typically around 2:1.
-
Solvothermal Reaction: Heat the reaction mixture under reflux at a temperature between 100-130 °C for 24-48 hours. The optimal temperature and time may vary and should be optimized for desired crystal size and yield.[13]
-
Cooling and Product Collection: After the reaction is complete, allow the mixture to cool to room temperature. A crystalline precipitate should form. Collect the solid product by filtration or centrifugation.
-
Washing: Wash the collected solid with fresh DMF to remove unreacted starting materials, followed by a solvent exchange with ethanol or methanol.
-
Activation: To remove the solvent molecules from the pores, the material needs to be activated. This is typically done by heating the sample under a dynamic vacuum at a temperature between 150-200 °C for several hours.[14]
Expected Outcome: A microcrystalline powder of Ni-MOF-74. The use of modulators like benzoic acid or acetic acid can be explored to control the crystal morphology.[15]
Characterization of Synthesized Ni-MOFs
To confirm the successful synthesis and to understand the properties of the Ni-MOFs, a suite of characterization techniques is essential.
| Technique | Information Obtained |
| Powder X-ray Diffraction (PXRD) | Confirms the crystalline structure and phase purity of the MOF. |
| Scanning Electron Microscopy (SEM) | Visualizes the morphology and size of the MOF crystals. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the coordination of the organic linker to the nickel ions and the absence of unreacted starting materials. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the MOF and helps to confirm the removal of solvent molecules after activation. |
| N₂ Sorption Analysis (BET) | Measures the specific surface area and pore volume of the MOF, which are critical for applications like gas storage and drug delivery. |
Application in Drug Delivery
The high surface area, tunable pore size, and potential for functionalization make Ni-MOFs promising candidates for drug delivery systems.[3][16][17] The synthesized Ni-MOFs can be loaded with therapeutic agents for controlled and targeted release.
A recent study demonstrated the use of a Ni-based MOF for the delivery of the anticancer drug cisplatin.[4] The MOF, synthesized via a hydrothermal method, showed significant capabilities in delivering the drug to human breast cancer cells, leading to a reduction in cell viability.[4] The release of the drug from the MOF can be triggered by changes in the physiological environment, such as pH.[18]
Workflow for Drug Loading and Release Studies:
Sources
- 1. The Role of Chloride Ions during the Formation of Akaganéite Revisited | MDPI [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Nickel-based MOFs (Ni-MOF) - CD Bioparticles [cd-bioparticles.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of Ni-MOF and CoFe2O4/Ni-MOF as reusable heterogeneous catalysts for the synthesis of 5-substituted 1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Role of Counterions in the Structural Stabilisation of Redox‐Active Metal‐Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Metal-Organic Frameworks: Synthetic Methods and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mse.sysu.edu.cn [mse.sysu.edu.cn]
- 13. d-nb.info [d-nb.info]
- 14. scispace.com [scispace.com]
- 15. nva.sikt.no [nva.sikt.no]
- 16. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]
- 17. Metal-Organic Frameworks as Potential Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Research Progress in Targeted Drug Delivery and Release Mechanisms Based on Metal-Organic Frameworks - CD Bioparticles [cd-bioparticles.net]
Troubleshooting & Optimization
Troubleshooting low reactivity of anhydrous nickel chloride
Technical Support Center: Troubleshooting Anhydrous Nickel Chloride Reactivity
Topic: Overcoming the Kinetic Inertness of Anhydrous Nickel Chloride (
Executive Summary: The "Yellow Wall" Phenomenon
The Problem:
You have likely purchased or prepared anhydrous nickel chloride (
The Root Cause:
Anhydrous
The Solution: Reactivity is restored not by "stirring harder," but by chemical modification of the lattice or in-situ complexation .[1]
Diagnostic Decision Tree
Before altering your protocol, determine the state of your reagent using this logic flow.
Caption: Diagnostic flow for assessing Nickel Chloride state and selecting the correct activation protocol.
Technical Protocols for Activation
Protocol A: Chemical Dehydration (The Thionyl Chloride Method)
Use this if you only have the Hexahydrate (
Mechanism: Thionyl chloride (
-
Setup: Place
(Green) in a round-bottom flask with a reflux condenser. -
Reagent: Add excess thionyl chloride (
). Caution: Perform in a fume hood; releases corrosive gas.[1] -
Process: Reflux for 2–4 hours.
-
Visual Cue: The solid will transition from Green
Yellow.[1]
-
-
Isolation: Distill off excess
or remove under vacuum.[1] -
Result: A yellow, powdery solid.[1] This is "Active" anhydrous
.[1] It is far more reactive than commercially purchased anhydrous that has been heat-dried.[1]
Protocol B: The "Glyme" Workaround (Recommended for Cross-Coupling)
Use this for Suzuki, Negishi, or Kumada couplings.[1] The glyme complex (
Why it works: Dimethoxyethane (DME/Glyme) is a bidentate ligand that wedges into the nickel lattice, breaking the polymeric sheets into discrete molecular units.[1]
| Component | Amount | Role |
| 1.0 equiv | Nickel source | |
| Triethyl Orthoformate | 3.0 equiv | Chemical dehydrating agent (scavenges water) |
| Dimethoxyethane (DME) | Solvent (Excess) | Ligand and solvent |
Step-by-Step:
-
Combine
and dimethoxyethane (DME) in a flask. -
Add triethyl orthoformate.[1]
-
Reflux for 2–4 hours.
-
Observation: The green solid dissolves/reacts and a peach/pink or fine yellow precipitate forms.[1]
-
-
Filter the solid under inert atmosphere (nitrogen/argon).[1]
-
Yield:
. This complex is shelf-stable if kept dry and is the "Gold Standard" for Ni-catalyzed cross-couplings.[1]
Troubleshooting FAQs
Q1: My reaction mixture is yellow and the nickel is sitting at the bottom. Nothing is happening.
A: You are suffering from Lattice Inertness .[1] The
-
Immediate Fix: Add NaI (Sodium Iodide, 10-20 mol%) or TBAI .[1] Iodide is a softer ligand than chloride and can help solubilize the nickel surface, initiating the catalytic cycle.[1]
-
Long-term Fix: Switch to
or for future runs.
Q2: I am trying to reduce
-
The Fix: You must add a promoter.[1] Common promoters include TMSCl (Trimethylsilyl chloride) or 1,2-dibromoethane .[1] These activate the Zinc surface.[1]
-
Visual Cue: Upon successful reduction, the solution should turn dark red/brown or black (indicating Ni(0) species).[1] If it stays yellow, no catalyst is being generated.
Q3: Can I just heat
-
Slow temperature ramp (up to 140°C).
-
Finely grinding the powder before and during the process.[1]
Q4: Why does the literature say "Peach"
Comparative Data: Nickel Sources
| Reagent | Color | Air Stability | Reactivity | Best Use Case |
| Green | High | Low (Wet) | Aqueous chemistry, electroplating.[1] | |
| Anhydrous | Yellow | Moderate (Hygroscopic) | Very Low | Lewis acid catalysis (requires harsh conditions).[1] |
| Peach/Yellow | Moderate | High | Cross-coupling (Suzuki, Negishi), C-H activation.[1] | |
| Yellow | Zero (Pyrophoric) | Extreme | Sensitive catalytic cycles requiring Ni(0).[1] |
Catalytic Cycle Failure Analysis
Understanding where the nickel fails is crucial.[1]
Caption: The primary failure mode is the inability to reduce Ni(II) to Ni(0) because the Ni(II) salt remains solid and inaccessible to the reducing agent.[1]
References
-
Preparation of the Glyme Complex
-
Thionyl Chloride Dehydration Method
-
Activation in Cross-Coupling (Zinc/Additives)
-
Properties of Nickel Chloride Forms
Sources
Technical Support Center: Optimizing NiCl₂-Catalyzed C-H Activation
Welcome to the technical support center for NiCl₂-catalyzed C-H activation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic tool. Nickel, as an earth-abundant and cost-effective metal, offers a compelling alternative to precious metals like palladium in C-C and C-heteroatom bond formation.[1][2] However, harnessing its full potential requires a nuanced understanding of the reaction parameters. This guide provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My NiCl₂-catalyzed C-H activation reaction is not proceeding, or the yield is very low. What are the most common initial troubleshooting steps?
A1: Low or no conversion is a frequent challenge. Before delving into more complex variables, ensure the fundamentals are correctly in place:
-
Reagent Quality and Purity: Nickel(II) chloride is hygroscopic. Ensure you are using an anhydrous salt or a well-dried glyme or DME adduct. The purity of your substrate, coupling partner, and solvent is paramount. Trace impurities can poison the catalyst.
-
Inert Atmosphere: Many Ni-catalyzed reactions are sensitive to oxygen and moisture. Ensure your reaction is set up under a rigorously inert atmosphere (e.g., argon or nitrogen) using properly dried glassware and solvents.
-
Ligand Selection: The choice of ligand is critical and can dramatically influence the reaction outcome.[3] For many NiCl₂-catalyzed C-H activations, nitrogen- or phosphorus-based ligands are employed. If you are using a literature procedure, ensure you have the exact ligand specified. If developing a new method, a ligand screen is often necessary.
-
Base Strength and Solubility: The base plays a crucial role in the C-H activation step, often involving a concerted metalation-deprotonation (CMD) pathway. The strength and solubility of the base (e.g., K₃PO₄, Cs₂CO₃, LiOt-Bu) must be appropriate for the acidity of the C-H bond being activated. In some cases, the base also acts as a reductant for the Ni(II) precatalyst.
Q2: I am observing the formation of a black precipitate (nickel black) in my reaction. What does this indicate and how can I prevent it?
A2: The formation of nickel black, which is finely divided nickel(0) metal, is a common catalyst deactivation pathway.[4][5] It signifies that the Ni(0) species, which is often the active catalyst generated in situ from NiCl₂, is agglomerating rather than participating in the catalytic cycle. This can be caused by:
-
Slow Oxidative Addition: If the rate of oxidative addition of your electrophile to the Ni(0) center is slow, the concentration of Ni(0) can build up, leading to precipitation.[4]
-
Unfavorable Ligand Coordination: An inappropriate ligand may not sufficiently stabilize the low-valent nickel species, promoting aggregation.
-
High Reaction Temperatures: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[6]
Troubleshooting Strategies:
-
Optimize Ligand: Use a ligand that strongly coordinates to and stabilizes Ni(0), such as a bidentate phosphine (e.g., dcypt) or an N-heterocyclic carbene (NHC).[7]
-
Adjust Temperature: Lowering the reaction temperature may slow down the rate of agglomeration.
-
Increase Substrate Concentration: A higher concentration of the electrophile can increase the rate of oxidative addition, keeping the Ni(0) species engaged in the catalytic cycle.[4]
Q3: My reaction is showing poor regioselectivity. How can I control which C-H bond is activated?
A3: Regioselectivity is a significant challenge in C-H activation.[3] Several factors can influence the site of activation:
-
Directing Groups: The most common strategy to achieve high regioselectivity is the use of a directing group on the substrate.[3] This group coordinates to the nickel center, bringing it in close proximity to a specific C-H bond, typically at the ortho position.
-
Ligand Control: The steric and electronic properties of the ligand can influence which C-H bond is activated. Bulky ligands can favor activation at less sterically hindered positions.
-
Inherent Substrate Reactivity: In the absence of a strong directing group, the inherent acidity or steric accessibility of different C-H bonds will determine the regioselectivity.
Workflow for Optimizing Regioselectivity:
Caption: Workflow for troubleshooting poor regioselectivity.
In-Depth Troubleshooting Guides
Issue 1: Catalyst Activation and the Role of Additives
Q: I am using a NiCl₂ precatalyst. Is an external reductant always necessary to generate the active Ni(0) species?
A: Not always. While some protocols explicitly add a reductant like Zn or Mn powder, in many cases, other components of the reaction mixture can facilitate the reduction of Ni(II) to Ni(0).
-
Bases as Reductants: Some bases, particularly strong ones like LiHMDS, can reduce the Ni(II) precatalyst to a lower oxidation state, such as Ni(I), which can then enter the catalytic cycle.[3]
-
Ligands as Reductants: Certain phosphine ligands can act as reductants.
-
Disproportionation: In some systems, two Ni(I) species can disproportionate to form Ni(0) and Ni(II).
If you suspect inefficient catalyst activation, consider the following:
| Additive Type | Example | Function | Typical Loading (mol%) |
| Metallic Reductant | Zn, Mn | Reduces Ni(II) to Ni(0) | 20-50 |
| Lewis Acid | AlMe₃, ZnEt₂ | Can act as a reductant and co-catalyst | 10-30 |
| Organic Reductant | Silanes (e.g., (EtO)₂MeSiH) | Mild reductant | 1.5 - 2.0 equiv. |
Experimental Protocol: Testing for Reductant Efficacy
-
Baseline Reaction: Set up your standard reaction conditions without any external reductant.
-
Parallel Reactions: Set up identical reactions, each with a different reductant (e.g., Zn powder, Mn powder, a silane).
-
Reaction Monitoring: Monitor the reactions by TLC or GC-MS at regular intervals.
-
Analysis: Compare the conversion and yield of the reactions with and without the reductant to determine if catalyst activation is the limiting factor.
Issue 2: Understanding the Catalytic Cycle and Intermediate Trapping
Q: My reaction stalls after partial conversion. How can I investigate potential catalyst deactivation or the formation of off-cycle intermediates?
A: Stalled reactions often point to catalyst deactivation or the formation of stable, unreactive nickel complexes. Understanding the plausible catalytic cycle is key to diagnosing the issue. A common proposed mechanism for NiCl₂-catalyzed C-H activation involves the following key steps:
-
Reduction of Ni(II) to Ni(0): The precatalyst is reduced to the active catalytic species.
-
Oxidative Addition/C-H Activation: The substrate's C-H bond is cleaved, forming a nickel-hydride or a cyclometalated intermediate.[1]
-
Coordination and Insertion/Coupling: The coupling partner coordinates to the nickel center, followed by insertion or another coupling step.
-
Reductive Elimination: The final product is released, regenerating the active Ni(0) catalyst.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.mpg.de [pure.mpg.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. waseda.elsevierpure.com [waseda.elsevierpure.com]
Validation & Comparative
The Decisive Halide: A Comparative Analysis of NiCl₂ and NiBr₂ in Kumada Coupling
For researchers, scientists, and professionals in drug development, the Kumada-Tamao-Corriu coupling stands as a cornerstone of carbon-carbon bond formation.[1][2] This powerful reaction, which couples Grignard reagents with organic halides, relies heavily on the choice of a nickel or palladium catalyst.[1][2] While various nickel complexes have been successfully employed, a critical yet often overlooked aspect is the influence of the halide ligand on the nickel precatalyst. This guide provides an in-depth comparative analysis of two common nickel(II) precatalysts, nickel(II) chloride (NiCl₂) and nickel(II) bromide (NiBr₂), in the context of Kumada coupling reactions. We will delve into their catalytic performance, explore the mechanistic underpinnings of their differing reactivity, and provide detailed experimental protocols to illustrate these distinctions.
At a Glance: Key Performance Differences
Experimental evidence strongly suggests that the choice between a chloride and a bromide ligand on the nickel precatalyst is not trivial and can significantly impact the efficiency and outcome of a Kumada coupling reaction. A direct comparative study utilizing a specific phosphine ligand system, [Ni{tBuN(PPh₂)₂-κ²P}X₂] (where X = Cl, Br, I), revealed a clear trend in catalytic activity.
| Precatalyst Component | Observation | Implication |
| NiCl₂ | Highest catalytic activity and selectivity.[3] | More efficient conversion to the desired product. |
| NiBr₂ | Lower catalytic activity compared to NiCl₂.[3] | Slower reaction rates and potentially lower yields. |
| NiI₂ | Exhibits an induction period and lower activity.[3] | Suggests a slower initiation of the catalytic cycle. |
This data underscores the superior performance of the nickel(II) chloride complex in this specific, well-defined system, highlighting the profound electronic influence of the halide ligand on the catalytic process.[3]
The "Why": Mechanistic Insights into Halide Effects
The observed differences in catalytic activity between NiCl₂ and NiBr₂ can be rationalized by examining the initiation of the catalytic cycle. While the precise mechanism of nickel-catalyzed Kumada coupling can be complex and dependent on various factors, it is widely accepted that the Ni(II) precatalyst must be reduced to a lower oxidation state, typically Ni(0) or Ni(I), to enter the catalytic cycle.[3]
The key distinction lies in the ease of this reduction. The Grignard reagent, in addition to its role as a nucleophile, also acts as a reducing agent for the Ni(II) precatalyst.[3]
The NiCl₂ Advantage:
A crucial study has shown that the [Ni(P,P)Cl₂] complex is more easily reduced by the Grignard reagent to the catalytically active Ni(I) state compared to its bromide and iodide counterparts.[3] This lower energetic barrier for reduction translates to a faster initiation of the catalytic cycle, leading to higher overall catalytic activity.[3] The increased electronegativity of the chloride ligands is believed to contribute to this facile reduction.[3]
The NiBr₂ Scenario:
Conversely, the reduction of the corresponding Ni(II) bromide complex is a more energy-demanding process.[3] This can result in a noticeable induction period at the start of the reaction, during which the active catalyst is slowly being generated.[3] This slower initiation ultimately leads to a lower overall observed catalytic activity.
It's important to note that while the Ni(0)/Ni(II) catalytic cycle is often depicted for palladium-catalyzed cross-couplings, nickel-based systems can also operate through a Ni(I)/Ni(III) pathway.[3] The facile reduction of NiCl₂ to a Ni(I) species provides strong evidence for the accessibility of this alternative, highly efficient catalytic cycle.
Caption: Proposed Ni(I)/Ni(III) catalytic cycle for Kumada coupling.
Experimental Protocol: A Comparative Study
To provide a practical illustration of the performance differences between NiCl₂ and NiBr₂, a general experimental protocol for the Kumada coupling of an aryl bromide with a Grignard reagent is outlined below. This protocol is adapted from established procedures and can be used as a starting point for comparative studies in your own laboratory.
Materials:
-
Nickel Precatalysts: NiCl₂(dppe) and NiBr₂(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane)
-
Aryl Halide: e.g., 4-bromotoluene
-
Grignard Reagent: e.g., Phenylmagnesium bromide (solution in THF)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Internal Standard: e.g., Dodecane (for GC analysis)
-
Standard Schlenk line and glassware for air- and moisture-sensitive reactions.
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the nickel precatalyst (NiCl₂(dppe) or NiBr₂(dppe), 2 mol%).
-
Addition of Reagents: To the flask, add the aryl halide (1.0 mmol) and anhydrous THF (5 mL).
-
Initiation: While stirring, slowly add the Grignard reagent (1.2 mmol, 1.2 equivalents) to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular time intervals and quenching with a small amount of 1 M HCl. The organic layer can then be analyzed by Gas Chromatography (GC) to determine the conversion of the starting material and the yield of the biphenyl product.
-
Work-up: Upon completion, quench the reaction by carefully adding 1 M HCl. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: General workflow for comparative Kumada coupling experiments.
Conclusion and Future Perspectives
The choice of the halide ligand on the nickel precatalyst is a critical parameter in optimizing Kumada coupling reactions. Experimental data and mechanistic understanding converge to indicate that NiCl₂ often serves as a more active precatalyst than NiBr₂ due to its more facile reduction to the catalytically active Ni(I) species.[3] This leads to faster reaction initiation and higher overall catalytic efficiency.
For researchers and drug development professionals, this insight is invaluable for the rational design of synthetic routes and the optimization of reaction conditions. While the specific ligand system and substrate can influence the outcome, starting with a NiCl₂-based precatalyst is a scientifically sound strategy for achieving efficient Kumada couplings. Further research, including detailed kinetic studies across a broader range of substrates and ligand systems, will continue to refine our understanding of these subtle yet impactful catalytic effects.
References
-
Dahadha, A., et al. (2018). Nickel and palladium catalyzed Kumada-Tamao-Corriu cross-coupling reactions: scope and recent advances. Arkat USA. [Link]
-
Dahadha, A., et al. (2018). Nickel and palladium catalyzed Kumada-Tamao-Corriu cross-coupling reactions: Scope and recent advances. ResearchGate. [Link]
-
Wikipedia. (n.d.). Kumada coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Kumada Coupling. [Link]
-
Čorić, I., & Vicić, D. A. (2022). Effects of the halogenido ligands on the Kumada-coupling catalytic activity of [Ni{ t BuN(PPh 2 ) 2 -κ 2 P}X 2 ], X = Cl, Br, I, complexes. RSC Publishing - The Royal Society of Chemistry. [Link]
Sources
Technical Guide: Strategic Implementation of NiCl₂ Catalysts in Cross-Coupling
Executive Summary
For decades, Palladium (Pd) has been the "gold standard" for cross-coupling reactions (Suzuki-Miyaura, Negishi, Kumada). However, the pharmaceutical and agrochemical industries are undergoing a paradigm shift toward Nickel (Ni) catalysis. This shift is not merely driven by the exorbitant cost of Palladium (~
Nickel, a Group 10 metal, possesses a smaller atomic radius and lower electronegativity than Palladium, facilitating the oxidative addition of difficult substrates such as aryl chlorides , fluorides , and phenol derivatives (esters, carbamates, sulfamates). Furthermore, Nickel’s ability to access odd-electron oxidation states (+1, +3) unlocks radical pathways, enabling the coupling of alkyl halides —a transformation where Palladium typically fails due to rapid
This guide provides a technical roadmap for researchers to leverage NiCl₂-based systems, offering comparative data, mechanistic insights, and validated protocols.
Part 1: The Economic & Strategic Case
While the raw material cost difference is staggering, the "total cost of ownership" in a chemical process is nuanced. Nickel catalysts often require higher loadings (1–10 mol%) compared to Palladium (<1 mol%). However, the strategic advantages of Nickel extend beyond price.
Table 1: Strategic Comparison of Ni vs. Pd Catalysts
| Feature | Palladium (Pd) | Nickel (Ni) | Strategic Implication |
| Metal Cost (approx.) | ~$30,000 / kg | ~$20 / kg | Ni allows for "disposable" catalyst workflows; Pd requires scavenging/recycling. |
| Supply Chain | Volatile; Geopolitically sensitive | Abundant; Stable | Ni offers supply security for large-scale manufacturing. |
| Oxidation States | 0, +2 (mostly 2e⁻ cycles) | 0, +1, +2, +3 (1e⁻ & 2e⁻ cycles) | Ni unlocks radical mechanisms (alkyl coupling) inaccessible to Pd. |
| Ligation | Soft ligands (Phosphines) | Hard & Soft (Amines, Phosphines) | Ni binds diverse ligands but is more sensitive to oxidation (air). |
| Toxicity | Heavy metal; lower acute tox. | Sensitizer; Carcinogen (Class 1) | Ni requires strict containment, but removal is often simpler (crystallization). |
Analyst Note: The "Green" argument for Nickel is complex. While the metal is abundant, Ni-catalyzed reactions often use more solvent and ligand. The true sustainability win is substrate availability —using cheap aryl chlorides or phenols instead of expensive aryl iodides/triflates [1, 2].
Part 2: Mechanistic Superiority
The core advantage of Nickel lies in its "Dual-Pathway" capability. It can operate via a standard two-electron cycle (similar to Pd) or a single-electron transfer (SET) radical cycle.
The "Radical" Advantage (Alkyl Halides)
Palladium catalysts struggle with alkyl halides (sp³ centers) because
Activation of "Reluctant" Electrophiles (C-O Activation)
Nickel's high oxophilicity allows it to insert into C-O bonds that Pd cannot touch. This enables the use of phenol derivatives (aryl pivalates, carbamates, sulfamates) as electrophiles. This is a game-changer for drug discovery, allowing late-stage functionalization of phenol-containing natural products [5].
Visualization: The Dual-Pathway Mechanism
The following diagram contrasts the standard Pd cycle with the Ni radical cycle.
Caption: Comparison of Pd 2-electron cycle (top) vs. Ni radical cycle (bottom) which enables alkyl halide coupling.
Part 3: Comparative Performance Matrix
The following data highlights specific scenarios where Ni outperforms or matches Pd using cheaper substrates.
| Substrate Class | Pd Catalyst Performance | Ni Catalyst Performance | Advantage |
| Aryl Iodides/Bromides | Excellent (RT, low loading) | Good (often requires heat) | Pd wins on efficiency. |
| Aryl Chlorides | Poor (requires bulky ligands like Buchwald) | Excellent (works with simple phosphines) | Ni wins on cost/substrate availability [6]. |
| Aryl Sulfamates/Carbamates | Inert (typically) | High Reactivity (cleaves C-O bond) | Ni wins (exclusive reactivity) [5]. |
| Alkyl Halides (sp³) | Fails ( | Excellent (via Radical mechanism) | Ni wins (enables new chemical space) [3]. |
| Heterocycles (Pyridines) | Good, but N-coordination can poison Pd | Robust ; tolerates basic nitrogens well | Ni wins for specific heteroaryl couplings [7]. |
Part 4: Experimental Protocol
Validated Protocol: Ni-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides[1]
This protocol utilizes NiCl₂(PPh₃)₂ , an air-stable Ni(II) precatalyst that is reduced in situ to the active Ni(0) species. This avoids the use of the highly air-sensitive Ni(COD)₂.
Reagents:
-
Catalyst: NiCl₂(PPh₃)₂ (5 mol%)[1]
-
Ligand: PCy₃ (tricyclohexylphosphine) (10 mol%) – Crucial for stabilizing Ni(0)
-
Substrate: Aryl Chloride (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: Toluene/Water (10:1) or 2-Me-THF (Green alternative)[2]
Workflow Diagram:
Caption: Step-by-step workflow for air-stable Ni(II) precatalyst usage.
Step-by-Step Methodology:
-
Preparation: In a glovebox or under a stream of Nitrogen, charge a reaction vial with NiCl₂(PPh₃)₂ (5 mol%), PCy₃ (10 mol%), Aryl Chloride (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen three times. Note: Oxygen is the enemy of the active Ni(0) species.
-
Solvation: Add degassed Toluene (3 mL) and Water (0.3 mL) via syringe. The water is necessary to dissolve the inorganic base and facilitate transmetallation.
-
Reaction: Place the vial in a pre-heated block at 90°C. Stir vigorously for 16 hours. The color typically changes from green/grey to a dark red/brown, indicating active catalysis.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water. Dry the organic layer over MgSO₄.
-
Purification: Concentrate and purify via silica gel chromatography.
Part 5: Safety & Handling (The "Integrity" Pillar)
While Nickel is cheaper, it carries a higher toxicity burden than Palladium in specific contexts.
-
Sensitization: Nickel compounds are potent skin sensitizers. "Nickel itch" is a common dermatitis. Always use double nitrile gloves and long sleeves.
-
Carcinogenicity: Inhalation of Nickel dusts (especially oxides and sulfides) is linked to lung and nasal cancers (IARC Group 1). Use a fume hood for all solid handling.
-
Removal: Unlike Palladium, which requires expensive scavengers (e.g., SiliaMetS® Thiol), Nickel residues can often be removed by:
-
Crystallization: Nickel salts are often less soluble in organic matrices than Pd complexes.
-
Chelation Wash: Washing the organic layer with aqueous EDTA or ammonia can sequester Ni ions effectively [8].
-
References
-
Luescher, M. U., Gallou, F., & Lipshutz, B. H. (2024).[3] The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Royal Society of Chemistry. Link
-
Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent Advances in Homogeneous Nickel Catalysis. Nature. Link
-
Biswas, S., & Weix, D. J. (2013). Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society. Link
-
Diccianni, J. B., & Diao, T. (2019). Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Trends in Chemistry. Link
-
Baghbanzadeh, M., Pilger, C., & Kappe, C. O. (2011).[4][5] Rapid Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings of Aryl Carbamates and Sulfamates Utilizing Microwave Heating. Journal of Organic Chemistry. Link
-
Han, F. S. (2013). Transition-Metal-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: A Remarkable Advance from Palladium to Nickel Catalysts. Chemical Society Reviews. Link
-
Ge, S., & Hartwig, J. F. (2012). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl Chlorides. Angewandte Chemie. Link
-
Egorova, K. S., & Ananikov, V. P. (2016). Which Metals are Green for Catalysis? Comparison of the Toxicities of Ni, Cu, Fe, Pd, Pt, Rh, and Au Salts. Angewandte Chemie International Edition. Link
Sources
- 1. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions | Research | Chemistry World [chemistryworld.com]
- 4. Rapid Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings of Aryl Carbamates and Sulfamates Utilizing Microwave Heating [organic-chemistry.org]
- 5. Rapid Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings of Aryl Carbamates and Sulfamates Utilizing Microwave Heating [organic-chemistry.org]
A Comparative Guide to the Kinetic Analysis of NiCl₂-Catalyzed Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Resurgence of Nickel in Polymer Synthesis
In the vast landscape of polymer chemistry, the choice of catalyst is paramount, dictating not only the efficiency of the reaction but also the microstructure and, consequently, the physical properties of the resulting polymer. For decades, Ziegler-Natta and metallocene catalysts have dominated the industrial production of polyolefins. However, the unique reactivity and lower cost of late transition metals have spurred a renaissance in the exploration of alternative catalytic systems. Among these, nickel-based catalysts, often derived from simple precursors like nickel(II) chloride (NiCl₂), have emerged as versatile tools for the synthesis of a wide array of polymers, from linear and branched polyolefins to functionalized polymers relevant in biomedical applications.
This guide provides an in-depth kinetic analysis of NiCl₂-catalyzed polymerization reactions, offering a comparative perspective against established alternatives. We will delve into the mechanistic nuances, experimental considerations, and performance metrics that are critical for researchers aiming to harness the full potential of these catalytic systems. Our focus will be on providing not just a theoretical overview, but also actionable, field-proven insights to guide your experimental design and interpretation.
The Heart of the Matter: Understanding the Kinetics of NiCl₂-Catalyzed Polymerization
The polymerization process, at its core, is a series of elementary reaction steps: initiation, propagation, chain transfer, and termination. The rates of these steps collectively determine the overall reaction kinetics and the molecular characteristics of the polymer. In NiCl₂-catalyzed systems, the situation is nuanced by the need for a cocatalyst to activate the nickel precursor and the potential for complex equilibria involving the active species.
Activation: The Crucial First Step
Anhydrous NiCl₂ itself is not an active polymerization catalyst. The generation of a catalytically active nickel-alkyl species is the essential initiation step, typically achieved through the use of a cocatalyst, most commonly an organoaluminum compound such as ethylaluminum dichloride (EtAlCl₂) or modified methylaluminoxane (MMAO).[1][2][3] The cocatalyst serves multiple roles: it alkylates the nickel center, acts as a scavenger for impurities, and can influence the electronic and steric environment of the active site.
The activation process can be visualized as follows:
Caption: Catalyst Activation and Polymerization Initiation.
The Catalytic Cycle: A Mechanistic Overview
Once the active nickel-alkyl species is formed, polymerization proceeds via a coordination-insertion mechanism. For olefin polymerization, two primary mechanisms are often considered: the Cossee-Arlman mechanism and the metallacycle mechanism. The Cossee-Arlman mechanism, which is widely accepted for many single-site catalysts, involves the coordination of the monomer to a vacant site on the metal center, followed by migratory insertion of the monomer into the metal-alkyl bond.
Caption: Simplified Cossee-Arlman Mechanism for Ethylene Polymerization.
A key feature of some nickel catalysts is their ability to undergo "chain walking," a process where the nickel center can migrate along the polymer chain via a series of β-hydride elimination and re-insertion steps. This leads to the formation of branched polymers from a single monomer like ethylene, a characteristic that distinguishes them from many traditional catalysts.
Comparative Kinetic Analysis: NiCl₂-Based Systems vs. Ziegler-Natta Catalysts
A direct and objective comparison of catalytic systems requires careful consideration of the reaction conditions. Below, we present a comparative overview of a representative Ni(II) α-diimine catalyst system (activated by an organoaluminum cocatalyst) and a conventional Ziegler-Natta catalyst for ethylene polymerization.
| Parameter | Ni(II) α-Diimine/EtAlCl₂ System | Ziegler-Natta (TiCl₄/MgCl₂/AlR₃) System |
| Catalyst Nature | Homogeneous or supported single-site | Heterogeneous multi-site |
| Typical Activity | High (up to 10⁶ g PE/(mol Ni·h))[1][2][3] | High, but can vary significantly with formulation |
| Operating Temperature | Moderate (30-80 °C), with some systems showing good thermal stability[1][4] | Typically higher (70-100 °C) |
| Polymer Microstructure | Can be controlled from linear to highly branched via chain walking | Primarily linear (HDPE) or with short-chain branches with comonomers (LLDPE) |
| Molecular Weight Distribution (PDI) | Typically narrow (Mw/Mn ≈ 2-4), characteristic of single-site catalysts[5] | Broad (Mw/Mn > 4), due to the presence of multiple active sites |
| Kinetics | Often shows pseudo-living characteristics at lower temperatures[6] | Complex kinetics with an initial induction period followed by decay |
| Activation Energy (Ea) | Reported values in the range of 11-19 kcal/mol for related systems | Typically around 10-15 kcal/mol[7] |
Field-Proven Insights: The choice between a NiCl₂-based system and a Ziegler-Natta catalyst often comes down to the desired polymer architecture. For applications requiring highly branched, elastomeric materials from a single ethylene feedstock, nickel catalysts are often superior. Conversely, for high-density, linear polyethylene with high crystallinity, Ziegler-Natta catalysts remain the industry standard. The broader molecular weight distribution of polymers from Ziegler-Natta catalysts can be advantageous for certain processing applications.
Experimental Protocols for Kinetic Analysis
To ensure the scientific integrity of your kinetic studies, a robust and self-validating experimental protocol is essential. Here, we provide a detailed, step-by-step methodology for monitoring the kinetics of ethylene polymerization using a NiCl₂-based catalyst.
Workflow for Kinetic Analysis of Ethylene Polymerization
Caption: Experimental Workflow for Kinetic Analysis.
Step-by-Step Methodology
-
Reactor Preparation: A high-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure probes, and gas/liquid injection ports is assembled and thoroughly dried. The reactor is then purged with an inert gas (e.g., argon or nitrogen) and evacuated multiple times to remove air and moisture.[8]
-
Solvent and Monomer Purification: The solvent (e.g., toluene) is purified by passing it through columns of activated alumina and copper catalyst to remove water and oxygen. The monomer (e.g., ethylene) is passed through similar purification columns before use.
-
Catalyst and Cocatalyst Solution Preparation: The NiCl₂-based precatalyst and the organoaluminum cocatalyst are handled under an inert atmosphere in a glovebox. Stock solutions of known concentrations are prepared in the purified solvent.
-
Reaction Setup: The reactor is charged with the desired amount of solvent and brought to the reaction temperature. The cocatalyst solution is then injected into the reactor and allowed to scavenge any remaining impurities.
-
Polymerization Initiation: The reactor is pressurized with ethylene to the desired pressure. The polymerization is initiated by injecting the catalyst solution into the reactor, marking time zero.
-
Kinetic Monitoring:
-
Monomer Consumption: The rate of polymerization is monitored by measuring the uptake of ethylene over time using a calibrated mass flow controller.[8]
-
In-situ NMR Spectroscopy: For a more detailed analysis, the reaction can be carried out in a high-pressure NMR tube, allowing for the direct observation of monomer conversion and changes in the catalyst structure over time.[9]
-
-
Reaction Termination: After the desired reaction time, the polymerization is quenched by injecting a small amount of a protic solvent like methanol or acidified methanol.
-
Polymer Isolation and Characterization: The polymer is precipitated from the reaction mixture, washed, and dried under vacuum. The polymer yield is determined gravimetrically. The molecular weight (Mn, Mw) and polydispersity index (PDI) are determined by Gel Permeation Chromatography (GPC). The microstructure (e.g., branching) is analyzed by ¹H and ¹³C NMR spectroscopy. Thermal properties (e.g., melting temperature, crystallinity) are determined by Differential Scanning Calorimetry (DSC).[4][9]
Conclusion and Future Outlook
The kinetic analysis of NiCl₂-catalyzed polymerization reactions reveals a rich and complex field with significant potential for the development of novel polymeric materials. While they may not supplant Ziegler-Natta catalysts in all applications, their unique ability to produce polymers with diverse microstructures from simple feedstocks makes them an invaluable tool for both academic research and industrial innovation. The continued development of well-defined NiCl₂-based catalytic systems, coupled with advanced in-situ monitoring techniques, will undoubtedly lead to a deeper understanding of their reaction mechanisms and pave the way for the rational design of next-generation catalysts with enhanced activity, stability, and selectivity.
References
-
LLDPE-like Polymers Accessible via Ethylene Homopolymerization Using Nitro-Appended 2-(Arylimino)pyridine-nickel Catalysts. (2022). MDPI. Retrieved from [Link]
-
Mechanistic details of ethylene polymerization reaction using methallyl nickel(ii) catalysts. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing). Retrieved from [Link]
-
LLDPE-like Polymers Accessible via Ethylene Homopolymerization Using Nitro-Appended 2-(Arylimino)pyridine-nickel Catalysts. (2022). University of Leicester - Figshare. Retrieved from [Link]
-
High Temperature, Living Polymerization of Ethylene by a Sterically-Demanding Nickel(II) α-Diimine Catalyst. (2018). Semantic Scholar. Retrieved from [Link]
-
Comparative study of Ziegler-Natta catalyst synthesis for ethylene polymerization. (2008). Chulalongkorn University Intellectual Repository. Retrieved from [Link]
-
LLDPE-like Polymers Accessible via Ethylene Homopolymerization Using Nitro-Appended 2-(Arylimino)pyridine-nickel Catalysts. (n.d.). Amazon S3. Retrieved from [Link]
-
Investigations of the Ligand Electronic Effects on α-Diimine Nickel(II) Catalyzed Ethylene Polymerization. (n.d.). PMC. Retrieved from [Link]
-
Ethylene Polymerization and Copolymerization with Polar Monomers Using Nickel Complexes Bearing Anilinobenzoic Acid Methyl Ester Ligand. (2018). PMC. Retrieved from [Link]
-
Ethylene polymerization of nickel catalysts with α-diimine ligands: factors controlling the structure of active species and polymer properties. (n.d.). Dalton Transactions (RSC Publishing). Retrieved from [Link]
- Kinetic Features of Ethylene Polymerization Over Supported Catalysts [2,6-Bis(imino)pyridyl Iron Dichloride/Magnesium. (2007). Wiley Online Library. Retrieved from https://onlinelibrary.wiley.com/doi/abs/10.1002/pola.22238
-
Comparison of Activity of Ziegler-Natta Catalysts Prepared by Recrystallization and Chemical Reaction Methods towards Polymerization of Ethylene. (n.d.). ResearchGate. Retrieved from [Link]
-
The Role of the co-Activation and Ligand Functionalization in Neutral Methallyl Nickel(II) Catalysts for Oligomerization and Polymerization of Ethylene. (2025). ResearchGate. Retrieved from [Link]
-
COMPARISON OF ACTIVITY OF ZIEGLER-NATTA CATALYSTS. (n.d.). CORE. Retrieved from [Link]
-
Selected nickel catalysts for ethylene polymerization. (n.d.). ResearchGate. Retrieved from [Link]
-
Assessing the Downstream Contamination of Chemically Recycled Ethylene Feed Streams on the Kinetic Behavior of Ziegler‐Natta C. (2022). SciSpace. Retrieved from [Link]
-
Kinetic Modeling and Prediction of Polymer Properties for Ethylene Polymerization over Nickel Diimine Catalysts. (2025). ResearchGate. Retrieved from [Link]
-
Comparative Study on Kinetics of Ethylene and Propylene Polymerizations with Supported Ziegler–Natta Catalyst: Catalyst Fragmentation Promoted by Polymer Crystalline Lamellae. (2019). MDPI. Retrieved from [Link]
-
Ethylene Polymerization with a Hafnocene Dichloride Catalyst Using Trioctyl Aluminum and Borate: Polymerization Kinetics and Polymer Characterization. (n.d.). Academia.edu. Retrieved from [Link]
-
Determination of kinetic parameters of ethylene polymerization with and without hydrogen by Ziegler- Natta catalyst. (2020). Polyolefins Journal. Retrieved from [Link]
-
Comparative Study Of Ethylene Polymerization: Using Different Ziegler-Natta Catalysts On An Optimal Condition Obtained By Experimental. (2006). TSI Journals. Retrieved from [Link]
-
Ethylene Polymerization by Novel, Easily Accessible Catalysts Based on Nickel(II) Diazene Complexes. (n.d.). SciSpace. Retrieved from [Link]
-
Catalytic Ethylene Polymerization. (n.d.). University of Twente Research Information. Retrieved from [Link]
-
Controlling polyethylene branching via surface confinement of Ni complexes. (2023). ETH Zurich Research Collection. Retrieved from [Link]
-
The Highly Controlled and Efficient Polymerization of Ethylene. (n.d.). PMC. Retrieved from [Link]
-
Nickel(II) complexes bearing 4,5-bis(arylimino)-pyrenylidenes: synthesis, characterization, and ethylene polymerization behaviour. (2025). ResearchGate. Retrieved from [Link]
-
diimine Ni and Pd complexes for catalyzed ethylene (Co)polymerization. (2023). ETH Research Collection. Retrieved from [Link]
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Safety Operating Guide
Laboratory Safety Guide: Proper Disposal and Handling of Nickel(II) Chloride Systems
Executive Summary & Substance Identification
The term "Chloronickel" is colloquially used in various industrial and research sectors but technically refers to Nickel(II) Chloride (
This compound is not merely a "heavy metal salt"; it is a Group 1 Carcinogen (IARC) and a potent sensitizer. The disposal protocols below are designed not just for regulatory compliance, but to mitigate the specific bioavailability risks associated with nickel ions (
Immediate Action Required:
-
Stop: Do not dispose of down laboratory drains.
-
Segregate: Isolate from strong acids and oxidizers immediately.
-
Label: Mark as "Toxic - Inorganic Heavy Metal Waste."
The "Why": Toxicological Mechanism & Rationale
To understand the strictness of these protocols, one must understand the cellular mechanism. Nickel ions (
Once intracellular, Nickel inhibits Prolyl Hydroxylase Domain (PHD) enzymes. Under normal conditions, PHDs degrade Hypoxia-Inducible Factor-1
Operational Implication: Because
Waste Characterization & Segregation
Before disposal, characterize your waste stream using the table below.
| Parameter | Specification | Operational Note |
| Chemical Name | Nickel(II) Chloride ( | Often found as Hexahydrate (Green crystals) |
| RCRA Status | Toxic / Listed | While not always a "D-listed" characteristic waste by default, it is strictly regulated as Hazardous Waste due to aquatic toxicity and carcinogenicity. |
| Solubility | High ( | CRITICAL: Do not allow contact with moisture/drains. |
| Incompatibilities | Strong Acids, Peroxides, Potassium | Mixing with acids releases toxic HCl gas. Mixing with Potassium can cause explosion. |
| DOT Shipping | UN 3288 | Toxic solid, inorganic, n.o.s. (Nickel(II) chloride) |
Step-by-Step Disposal Protocol
Phase A: Preparation (PPE & Container Selection)
Personal Protective Equipment (PPE) Matrix:
-
Respiratory: If handling powder/dust, use N100 or P100 particulate respirator. Surgical masks offer zero protection against nickel dust.
-
Dermal: Nitrile gloves (min thickness 0.11 mm). For high-concentration solutions (
), use double-gloving or laminated film gloves. -
Ocular: Chemical splash goggles.
Phase B: The Disposal Workflow
Follow this logic path for every instance of waste generation.
Figure 1: Decision Logic for Nickel Chloride Waste Segregation. Ensure pH checks are performed on liquid waste streams.
Phase C: Execution Steps
-
Solid Waste (Crystals/Powder):
-
Do not sweep dry dust (aerosolization risk).
-
Place waste in a wide-mouth HDPE jar or double-bag in 6-mil polyethylene bags.
-
Seal with tape.
-
-
Liquid Waste (Stock Solutions):
-
Collect in HDPE or Polypropylene carboys. Never use metal containers as nickel chloride is corrosive to metals.
-
Leave 10% headspace in the container to prevent over-pressurization.
-
If the solution is acidic (common in plating baths), add a "Corrosive" subsidiary hazard label.
-
-
Contaminated Debris:
-
Weigh boats, pipettes, and gloves contaminated with
must be treated as hazardous solid waste. Do not throw in regular trash.
-
Emergency Spill Response (The "HEPA" Rule)
In the event of a spill, speed is secondary to containment.
Scenario: Solid Powder Spill
-
Isolate: Mark a 25-meter radius.
-
Protect: Don N100/P100 respirator.
-
Clean: Do NOT use a standard shop vac. Use a HEPA-filtered vacuum dedicated to hazardous materials. If a vacuum is unavailable, gently wet the powder with a mist of water (to suppress dust) and scoop into a waste container.
Scenario: Liquid Spill
-
Absorb: Use a non-combustible absorbent (Vermiculite or commercial spill pads).
-
Neutralize: If the solution is acidic, neutralize carefully with Sodium Bicarbonate before final collection, provided you are trained to do so.
-
Collect: Scoop absorbent into a heavy-duty bag/bucket.
Figure 2: Emergency Response Triage. Note the strict prohibition of standard vacuuming for large solid spills.
References
-
Denkhaus, E., & Salnikow, K. (2002). Nickel essentiality, toxicity, and carcinogenicity. Critical Reviews in Oncology/Hematology, 42(1), 35-56.
-
National Institute for Occupational Safety and Health (NIOSH). (2024). Pocket Guide to Chemical Hazards: Nickel Metal and other compounds (as Ni). Centers for Disease Control and Prevention.
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[1]
-
PubChem. (2024). Nickel(II) Chloride - Safety and Hazards.[2][3][4][1][5][6] National Library of Medicine.
-
Fisher Scientific. (2021). Safety Data Sheet: Nickel(II) Chloride Hexahydrate.[7][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
